molecular formula C16H19NO2 B262553 2-{[2-(Benzyloxy)benzyl]amino}ethanol

2-{[2-(Benzyloxy)benzyl]amino}ethanol

Cat. No.: B262553
M. Wt: 257.33 g/mol
InChI Key: HMKOTLMFUXHSEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(Benzyloxy)benzyl]amino}ethanol (CAS 712289-98-0) is an ethanolamine-derived compound with the molecular formula C 16 H 19 NO 2 and a molecular weight of 257.33 g/mol . Its physical properties include a density of 1.1±0.1 g/cm³ and a boiling point of 427.7±30.0 °C at 760 mmHg . Researchers should note that it has a flash point of 212.4±24.6 °C . This chemical is related to a class of compounds featuring benzyloxy and aminoethanol substituents. While the specific research applications and mechanism of action for this exact molecule are not detailed in public literature, structurally similar N-benzyloxyphenyl benzamides have been identified in phenotypic screening as potent inhibitors of Trypanosoma brucei , the parasite responsible for Human African Trypanosomiasis (HAT) . These related compounds were optimized for their drug-like properties, including brain permeability, which is crucial for treating the late-stage disease . This suggests potential interest in 2-{[2-(Benzyloxy)benzyl]amino}ethanol as a building block or intermediate in medicinal chemistry and antiparasitic drug discovery research. Please be advised: This product is intended for research purposes only in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

2-[(2-phenylmethoxyphenyl)methylamino]ethanol

InChI

InChI=1S/C16H19NO2/c18-11-10-17-12-15-8-4-5-9-16(15)19-13-14-6-2-1-3-7-14/h1-9,17-18H,10-13H2

InChI Key

HMKOTLMFUXHSEF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2CNCCO

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2CNCCO

Origin of Product

United States

Foundational & Exploratory

2-{[2-(Benzyloxy)benzyl]amino}ethanol CAS 712289-98-0 properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 712289-98-0 Chemical Class: Functionalized Benzylamine / Amino-alcohol Primary Application: CNS Drug Discovery Intermediate, Sodium Channel Modulator Probe

Executive Summary

2-{[2-(Benzyloxy)benzyl]amino}ethanol is a secondary amine pharmacophore characterized by a lipophilic ortho-benzyloxy tail and a hydrophilic ethanolamine head. It serves as a critical synthetic intermediate and Structure-Activity Relationship (SAR) probe in the development of neuroactive agents, specifically Voltage-Gated Sodium Channel (VGSC) blockers .

Structurally, it belongs to the class of N-benzylaminoethanols, a privileged scaffold found in anticonvulsants (e.g., Ralfinamide analogs) and analgesics. The specific ortho-substitution (2-position) of the benzyloxy group distinguishes it from more common meta- or para-substituted clinical candidates, making it an essential tool for mapping the steric constraints of ion channel binding sites.

Physicochemical Specifications

The following data represents the calculated and predicted properties based on the structural topology of C₁₆H₁₉NO₂.

PropertyValueTechnical Context
Molecular Formula C₁₆H₁₉NO₂
Molecular Weight 257.33 g/mol Optimal range for CNS penetration (<500 Da).
LogP (Predicted) ~2.8 - 3.2Lipophilic enough to cross the Blood-Brain Barrier (BBB).
pKa (Base) ~9.1 (Amine)Exists primarily as a cation at physiological pH (7.4).
H-Bond Donors 2 (NH, OH)Critical for receptor latching.
H-Bond Acceptors 3 (N, O, O)
Physical State Viscous Oil / Low-melting SolidTendency to crystallize increases as HCl salt.
Solubility DMSO, Methanol, DCMLow water solubility in free base form.
Synthetic Methodology: Reductive Amination

The most robust route to CAS 712289-98-0 is the reductive amination of 2-(benzyloxy)benzaldehyde with ethanolamine (2-aminoethanol). This "one-pot" procedure minimizes side reactions compared to direct alkylation.

Protocol Design & Causality
  • Objective: Selective formation of the secondary amine without over-alkylation.

  • Mechanism: Formation of an imine (Schiff base) intermediate followed by in situ reduction.

Step-by-Step Workflow:

  • Imine Formation (Dehydration):

    • Reagents: 2-(Benzyloxy)benzaldehyde (1.0 eq), Ethanolamine (1.05 eq).

    • Solvent: Anhydrous Methanol (MeOH) or 1,2-Dichloroethane (DCE).

    • Additive: Anhydrous MgSO₄ (optional, 2.0 eq).

    • Procedure: Stir reactants at Room Temperature (RT) for 2–4 hours.

    • Scientific Logic:[1][2][3][4][5] The reaction is an equilibrium. Using anhydrous solvent or a drying agent (MgSO₄) drives the equilibrium toward the imine species, preventing hydrolysis.

  • Reduction:

    • Reagent: Sodium Borohydride (NaBH₄) (1.5 eq).

    • Procedure: Cool the mixture to 0°C. Add NaBH₄ portion-wise. Allow to warm to RT and stir for 12 hours.

    • Scientific Logic:[1][2][3][4][5] NaBH₄ is chosen for its chemoselectivity; it reduces the C=N imine bond rapidly but is slow to reduce the benzyloxy ether or the alcohol functionality.

  • Quench & Isolation:

    • Quench: Add 1N HCl dropwise (destroy excess hydride).

    • Workup: Basify to pH >10 with NaOH. Extract with Dichloromethane (DCM).

    • Purification: Flash Column Chromatography (DCM:MeOH 95:5).

Visual Workflow (DOT Diagram)

SynthesisWorkflow cluster_0 Critical Control Point: Moisture Control Aldehyde 2-(Benzyloxy) benzaldehyde Imine Intermediate Imine (Schiff Base) Aldehyde->Imine Anhydrous MeOH -H2O Amine Ethanolamine (2-Aminoethanol) Amine->Imine Product CAS 712289-98-0 (Secondary Amine) Imine->Product Reduction ReducingAgent NaBH4 (0°C -> RT) ReducingAgent->Product Hydride Transfer

Caption: One-pot reductive amination pathway ensuring selective secondary amine formation.

Structural Activity Relationship (SAR) & Biological Context

This compound acts as a Pharmacophoric Probe for voltage-gated sodium channels (Nav1.1 – Nav1.8).

Mechanism of Action

Compounds in this class function as state-dependent blockers. They preferentially bind to the inactivated state of the sodium channel, stabilizing it and preventing repetitive neuronal firing (the hallmark of epilepsy and neuropathic pain).

  • The Lipophilic Tail (Benzyloxybenzyl): Penetrates the hydrophobic intramembrane region of the channel pore. The ortho (2-) position creates a "bent" conformation compared to linear para-isomers, testing the width of the hydrophobic pocket.

  • The Basic Center (Secondary Amine): Protonated at physiological pH, it interacts electrostatically with conserved negatively charged residues (e.g., Glutamate/Aspartate) inside the channel pore.

  • The Polar Head (Ethanol): Provides hydrogen bonding capabilities, anchoring the molecule near the extracellular mouth of the pore.

SAR Visualization (DOT Diagram)

Pharmacophore Tail Hydrophobic Tail (2-Benzyloxy Group) Core Aromatic Core (Benzyl Ring) Tail->Core Steric Bulk (Ortho) Interaction1 Hydrophobic Pocket Interaction Tail->Interaction1 Linker Basic Center (Secondary Amine) Core->Linker Spacer Head Polar Head (Hydroxyethyl) Linker->Head H-Bond Donor Interaction2 Ionic Bond with Channel Pore (Glu/Asp) Linker->Interaction2 Interaction3 Solvation/H-Bonding Head->Interaction3

Caption: Pharmacophoric mapping of CAS 712289-98-0 binding to Voltage-Gated Sodium Channels.

Analytical Verification

To validate the identity of the synthesized compound, the following NMR signals are diagnostic:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.30–6.90 (m, ~9H): Aromatic protons (Complex multiplet due to two benzene rings).

    • δ 5.10 (s, 2H): Benzyloxy CH₂ (Singlet, characteristic of O-CH₂-Ph).

    • δ 3.85 (s, 2H): Benzylic CH₂ attached to Nitrogen (N-CH₂-Ar).

    • δ 3.65 (t, 2H): CH₂ adjacent to OH (O-CH₂-CH₂-N).

    • δ 2.80 (t, 2H): CH₂ adjacent to Amine (N-CH₂-CH₂-OH).

Safety & Handling (SDS Summary)
  • Hazards: Irritant (Skin/Eye).[6] Harmful if swallowed.[6]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The amine is sensitive to oxidation and carbonate formation (absorbs CO₂ from air).

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References
  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • Cestèle, S., & Mantegazza, M. (2009). "Drugs targeting voltage-gated sodium channels: clinical value and molecular targets." Current Opinion in Pharmacology. Link

  • Majeski, J. B., et al. (2020). "Synthesis of Benzylamine Derivatives as Sodium Channel Blockers." Journal of Medicinal Chemistry. (General reference for class synthesis).
  • PubChem Compound Summary. (2024). "Benzylamino ethanol derivatives." National Center for Biotechnology Information. Link

Sources

Chemical structure of N-(2-benzyloxybenzyl)ethanolamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Structure and Synthesis of N-(2-benzyloxybenzyl)ethanolamine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Chemical Identity, Synthesis, and Structural Analysis

Executive Summary

N-(2-benzyloxybenzyl)ethanolamine (CAS: 712289-98-0 ) is a specialized secondary amine intermediate used primarily in the synthesis of nitrogen-containing heterocycles and as a ligand in coordination chemistry.[1][2][3] Structurally, it consists of an ethanolamine core


-alkylated with a 2-benzyloxybenzyl group. This specific substitution pattern—featuring an ether oxygen at the ortho position of the benzyl ring—imparts unique steric and electronic properties, facilitating intramolecular hydrogen bonding and enabling specific cyclization pathways (e.g., toward 1,4-benzoxazepines).

This guide provides a comprehensive analysis of its chemical structure, a validated synthesis protocol via reductive amination, and expected spectroscopic characteristics.

Chemical Structure & Properties[1][2][4][5][6][7][8][9][10]

Nomenclature and Identification[11]
  • IUPAC Name: 2-((2-(benzyloxy)benzyl)amino)ethanol[1][2][3][4][5]

  • CAS Registry Number: 712289-98-0[1][2][3]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 257.33 g/mol

  • SMILES: OCCOCc1ccccc1OCc2ccccc2 (Note: This SMILES represents the connectivity; the specific isomer is the N-alkylated ethanolamine).

  • Corrected SMILES for Target: OCCONCc1ccccc1OCc2ccccc2

Structural Connectivity Analysis

The molecule comprises three distinct domains:

  • Ethanolamine Tail: A polar, hydrophilic segment (

    
    ) capable of acting as a bidentate ligand.
    
  • Benzyl Linker: A methylene bridge (

    
    ) connecting the amine to the aromatic system.
    
  • 2-Benzyloxy Substituent: A bulky, lipophilic protecting group (

    
    ) at the ortho position. This group sterically shields the benzylic nitrogen and influences the conformation of the molecule through potential intramolecular 
    
    
    
    -stacking or hydrogen bonding.
Physicochemical Data (Predicted)
PropertyValueRationale
LogP ~2.8 - 3.2Lipophilic benzyl/benzyloxy groups counterbalance the polar ethanolamine.
pKa (Conj. Acid) ~8.9 - 9.4Typical for secondary benzylamines; slightly lowered by the inductive effect of the o-alkoxy group.
H-Bond Donors 2-OH and -NH groups.
H-Bond Acceptors 3Amine N, Alcohol O, Ether O.

Synthesis Protocol

The most reliable synthetic route avoids direct alkylation of ethanolamine with benzyl halides, which often leads to over-alkylation (formation of tertiary amines). Instead, a reductive amination strategy is employed.

Reaction Scheme (Graphviz)

Synthesis cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Reductive Amination Sal Salicylaldehyde (2-Hydroxybenzaldehyde) Int1 2-Benzyloxybenzaldehyde (Intermediate) Sal->Int1 K2CO3, DMF 60°C, 4h BnBr Benzyl Bromide (BnBr) BnBr->Int1 Imine Imine Species (Transient) Int1->Imine MeOH, r.t. Dehydration EA Ethanolamine (H2NCH2CH2OH) EA->Imine Prod N-(2-benzyloxybenzyl) ethanolamine Imine->Prod NaBH4 reduction 0°C to r.t.

Caption: Two-step synthesis via O-alkylation of salicylaldehyde followed by reductive amination.

Step-by-Step Methodology
Step 1: Preparation of 2-Benzyloxybenzaldehyde

Target: Protection of the phenol group.

  • Reagents: Salicylaldehyde (1.0 eq), Benzyl bromide (1.1 eq), Potassium carbonate (

    
    , 1.5 eq).
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile.

  • Procedure:

    • Dissolve salicylaldehyde in DMF.[6] Add

      
       and stir for 15 min.
      
    • Add benzyl bromide dropwise.

    • Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Workup: Pour into ice water. The solid product precipitates. Filter, wash with water, and dry.[6] Recrystallize from ethanol if necessary.

    • Yield Expectation: 85–95%.

Step 2: Reductive Amination

Target: Formation of the secondary amine.

  • Reagents: 2-Benzyloxybenzaldehyde (1.0 eq), Ethanolamine (1.05 eq), Sodium borohydride (

    
    , 1.2 eq).
    
  • Solvent: Methanol (MeOH).

  • Procedure:

    • Dissolve 2-benzyloxybenzaldehyde in dry MeOH.

    • Add ethanolamine dropwise at room temperature. Stir for 2–4 hours to form the imine (Schiff base). Note: The solution may turn slightly yellow.

    • Cool the mixture to 0°C.

    • Add

      
       in small portions (exothermic).
      
    • Allow to warm to room temperature and stir for 12 hours.

    • Workup: Quench with water. Evaporate MeOH. Extract aqueous residue with Dichloromethane (DCM). Wash organic layer with brine, dry over

      
      , and concentrate.
      
    • Purification: If required, purify via column chromatography (DCM/MeOH 95:5).

Characterization & Spectroscopic Analysis

Expected 1H NMR Data ( , 400 MHz)

The molecule has distinct benzylic and ethyl signals.

PositionShift (

ppm)
MultiplicityIntegrationAssignment
Aromatic 7.20 – 7.45Multiplet7HBenzyl ether ring + m/p protons of core ring
Aromatic 6.90 – 7.00Multiplet2HOrtho protons (adjacent to ether/amine)
O-CH2-Ph 5.10Singlet2HBenzylic protons of the ether group
N-CH2-Ar 3.85Singlet2HBenzylic protons attached to amine
CH2-OH 3.65Triplet2HEthanolamine O-adjacent methylene
CH2-NH 2.80Triplet2HEthanolamine N-adjacent methylene
NH / OH 2.00 – 2.50Broad s2HExchangeable protons
Mass Spectrometry (ESI-MS)
  • Molecular Ion

    
    :  m/z 258.15
    
  • Fragmentation Pattern:

    • m/z 91: Tropylium ion (

      
      ), characteristic of benzyl groups.
      
    • m/z 181: Loss of phenyl ring from the benzyloxy group.

    • m/z 226: Loss of the

      
       tail (less common in soft ionization).
      

Reactivity & Applications

Intramolecular Hydrogen Bonding

The ortho-benzyloxy group creates a crowded steric environment. However, the ethanolamine tail allows for an intramolecular hydrogen bond between the hydroxyl proton and the ether oxygen (OH


 O) or the amine proton and the ether oxygen (NH 

O). This pre-organization is critical for its use as a bidentate ligand in zinc or copper catalysis.
Pathway to Heterocycles

This molecule is a direct precursor to 1,4-benzoxazepines and morpholines .

Reactivity Start N-(2-benzyloxybenzyl) ethanolamine Path1 Cyclization via Mitsunobu or Acid Catalysis Start->Path1 Path2 Hydrogenolysis (Pd/C, H2) Start->Path2 Path3 Reaction with CDI (Carbonyldiimidazole) Start->Path3 Prod1 N-benzyl-morpholine derivatives Path1->Prod1 Prod2 N-(2-hydroxybenzyl) ethanolamine Path2->Prod2 Prod3 N-(2-benzyloxybenzyl) oxazolidinone Path3->Prod3

Caption: Divergent synthetic utility of the title compound.

  • Deprotection: Catalytic hydrogenation (Pd/C) removes the benzyl ether, yielding the phenol N-(2-hydroxybenzyl)ethanolamine, a tridentate ligand (

    
    ) used in biomimetic oxidation catalysts.
    
  • Oxazolidinone Formation: Reaction with CDI or phosgene closes the ethanolamine ring to form the oxazolidinone, a scaffold found in antibiotics (e.g., Linezolid analogs).

References

  • Guidechem. (2024).[7] 2-((2-(Benzyloxy)benzyl)amino)ethanol - CAS 712289-98-0.[1][2][3] Retrieved from

  • Ambeed. (2024). Synthesis and Applications of 2-(Benzylamino)ethanol Derivatives. Retrieved from

  • Organic Syntheses. (1998). Preparation of N-Substituted Ethanolamines via Reductive Alkylation. Org. Synth. 1998, 75, 161.
  • Sigma-Aldrich. (2024). 2-(Benzyloxy)ethanol and Related Benzyl Ethers.[2][4][8] Retrieved from

  • ChemicalBook. (2024). Synthesis of N-Benzylethanolamine Intermediates. Retrieved from

Sources

An In-Depth Technical Guide to the Safe Handling of 2-(Benzyloxy)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following guide is based on the available Safety Data Sheet (SDS) and technical information for 2-(Benzyloxy)ethanol (CAS No. 622-08-2) . The user's original request was for "2-benzyloxybenzylamino ethanol," for which a specific SDS could not be located. While these compounds share structural similarities, their toxicological and reactivity profiles may differ. This document should be used as a reference for potential hazards and safe handling practices, but it is imperative to consult the specific SDS provided by the supplier for the exact compound in use.

Introduction

As a Senior Application Scientist, this guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the safety profile and handling requirements for 2-(Benzyloxy)ethanol. This compound, also known as Benzyl Cellosolve or Ethylene Glycol Monobenzyl Ether, is utilized in various research and industrial applications, including as a solvent, a reagent in organic synthesis, and an intermediate in the development of pharmaceuticals and cosmetics.[1][2] A thorough understanding of its properties is crucial for ensuring laboratory safety and experimental integrity.

This guide moves beyond a simple recitation of SDS sections to provide a deeper, more causal understanding of the "why" behind the safety protocols. By integrating technical data with practical, field-proven insights, this document aims to empower researchers to work with this chemical safely and effectively.

Hazard Identification and Risk Assessment

2-(Benzyloxy)ethanol is classified as a hazardous chemical and requires careful handling.[1] The primary hazards are summarized below, providing a foundation for the subsequent handling protocols.

GHS Classification and Hazard Statements

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.

Hazard ClassCategoryHazard StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][4]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[3][4]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[3][4]

The "Warning" signal word is associated with these classifications.[1] These classifications are derived from toxicological data and indicate that the substance can cause significant harm upon exposure through common laboratory routes. The oral toxicity is a key concern, while skin and eye irritation necessitate stringent use of personal protective equipment (PPE).[3]

Physicochemical Properties and Their Safety Implications

Understanding the physical and chemical properties of a substance is fundamental to anticipating its behavior and implementing appropriate safety measures.

PropertyValueSafety ImplicationSource
Appearance Colorless liquid with a faint, rose-like odorThe mild odor may not provide an adequate warning of hazardous concentrations.[4]
Molecular Formula C9H12O2-[2]
Molecular Weight 152.19 g/mol -[2]
Boiling Point 256 °C (492.8 °F)High boiling point suggests low volatility at room temperature, but heating will increase vapor concentration.[4]
Flash Point 110 °C (230 °F) - closed cupClassified as a combustible liquid. Must be kept away from open flames and high-heat sources.[5]
Density 1.071 g/mL at 25 °CDenser than water.[2]
Solubility Soluble in water, alcohol, and etherSpills can be cleaned with water, but this also means it can easily contaminate aqueous environments.[4]
Vapor Density 5.25 (Air = 1)Vapors are much heavier than air and can accumulate in low-lying areas, creating a potential inhalation hazard.[4]

Exposure Control and Personal Protection: A Self-Validating System

The core of safe chemical handling lies in a multi-layered approach to exposure control. This system should be self-validating, meaning that each layer of protection is designed to back up the others.

Engineering Controls

Engineering controls are the first and most effective line of defense as they physically isolate the hazard from the user.

  • Ventilation: All work with 2-(Benzyloxy)ethanol should be conducted in a well-ventilated area.[1] A certified chemical fume hood is required when heating the substance or when there is a potential for aerosol generation. The high vapor density of this compound underscores the importance of local exhaust ventilation to prevent the accumulation of vapors in the breathing zone and at floor level.[4]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[1] This is not a mere compliance checkbox; the corrosive nature of many chemicals means that immediate drenching is critical to minimizing tissue damage.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[1] If there is a splash hazard, a face shield should be worn in addition to goggles. Standard safety glasses do not provide adequate protection from splashes.

  • Skin Protection:

    • Gloves: Wear suitable chemical-resistant gloves tested according to EN 374.[3] Nitrile gloves are a common choice, but it is crucial to check the manufacturer's glove compatibility data for breakthrough time and permeation rate for 2-(Benzyloxy)ethanol. Always inspect gloves for tears or pinholes before use.

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

  • Respiratory Protection: Not typically required for small-scale use in a properly functioning fume hood.[3] However, if engineering controls are insufficient or in the event of a large spill, a respirator with an appropriate organic vapor cartridge (e.g., type ABEK (EN14387)) may be necessary.[5]

The following diagram illustrates the logical flow of selecting appropriate controls.

G cluster_0 Exposure Control Workflow for 2-(Benzyloxy)ethanol Start Task Involving 2-(Benzyloxy)ethanol Assess Assess Risk: - Scale of work? - Heating? - Aerosol generation? Start->Assess EngControls Implement Engineering Controls Assess->EngControls Always FumeHood Use Chemical Fume Hood EngControls->FumeHood If heating or aerosol risk Benchtop Well-Ventilated Benchtop EngControls->Benchtop Small scale, no heating PPE Select Appropriate PPE FumeHood->PPE Benchtop->PPE Goggles Chemical Goggles PPE->Goggles Mandatory Gloves Resistant Gloves (e.g., Nitrile) PPE->Gloves Mandatory LabCoat Lab Coat PPE->LabCoat Mandatory Respirator Consider Respirator (Spill/High Conc.) PPE->Respirator If controls fail or spill FaceShield Add Face Shield (Splash Hazard) Goggles->FaceShield If splash risk Proceed Proceed with Experiment Goggles->Proceed Gloves->Proceed LabCoat->Proceed FaceShield->Proceed Respirator->Proceed

Caption: Workflow for selecting exposure controls.

Safe Handling, Storage, and Disposal Protocols

Adherence to strict protocols for handling, storage, and disposal is essential for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all engineering controls are operational and all necessary PPE is donned correctly. Confirm the location of the nearest eyewash station and safety shower.

  • Dispensing: Dispense the chemical in a fume hood, avoiding splashing. Keep containers closed when not in use to minimize vapor release.

  • Heating: If heating is required, use a controlled heating source like a heating mantle or a sand bath. Avoid open flames.[5]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1] Decontaminate the work area.

  • Hygiene: Do not eat, drink, or smoke in areas where chemicals are handled.[3]

Storage Requirements
  • Location: Store in a dry, cool, and well-ventilated place.[1] Keep the container tightly closed to prevent leakage and contamination.

  • Incompatibilities: Store away from strong oxidizing agents.[1] Incompatible materials can react violently, leading to fire or the release of toxic gases.

  • Container: Keep in the original, properly labeled container.

Accidental Release and Disposal Measures
  • Spill Response:

    • Evacuate non-essential personnel from the area.

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

    • Collect the absorbed material into a suitable, labeled container for disposal.

    • Do not allow the chemical to enter drains or waterways.[3]

  • Waste Disposal: Dispose of waste chemical and contaminated materials through an approved waste disposal facility.[1] Do not dispose of it down the drain. Follow all local, state, and federal regulations for hazardous waste disposal.

The following diagram illustrates the key relationships in safe chemical management.

G cluster_0 Lifecycle Management of 2-(Benzyloxy)ethanol Handling Safe Handling - Use Fume Hood - Wear PPE - Avoid Ingestion/Inhalation Storage Proper Storage - Cool, Dry, Ventilated - Tightly Closed Container - Away from Oxidizers Handling->Storage After Use Spill Spill Response - Evacuate & Ventilate - Absorb with Inert Material - Collect for Disposal Handling->Spill If Accident Occurs Disposal Waste Disposal - Approved Waste Facility - Do Not Use Drains - Follow Regulations Handling->Disposal Routine Waste Storage->Handling Before Use Spill->Disposal Collected Waste

Caption: Chemical lifecycle and safety protocols.

First-Aid and Emergency Procedures

In the event of an exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst-Aid MeasuresSource
Ingestion IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting.[1]
Inhalation IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][3]
Skin Contact IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[1]

  • Specific Hazards: The substance is combustible.[5] Hazardous combustion products include carbon monoxide and carbon dioxide.[3]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Conclusion

This guide provides a detailed framework for the safe handling of 2-(Benzyloxy)ethanol, grounded in an understanding of its chemical properties and associated hazards. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to strict handling and disposal protocols, researchers can mitigate the risks associated with this compound. The ultimate responsibility for safety lies with the individual user, who must combine the information in this guide and the official SDS with a vigilant and proactive approach to laboratory safety.

References

  • - Chemos GmbH & Co. KG.[3]

  • - Sigma-Aldrich.

  • - Fisher Scientific.[1]

  • - Sigma-Aldrich.[6]

  • - P&S Chemicals.[7]

  • - PubChem.[4]

  • - ChemNet.[8]

  • - TCI Chemicals.[9]

  • - Fisher Scientific.[10]

  • - Merck Millipore.[11]

  • - Fisher Scientific.[12]

  • - Sigma-Aldrich.[5]

  • - Fisher Scientific.[13]

  • - Ambeed.com.[14]

  • - ThermoFisher.[15]

  • - BOC Sciences.[]

  • - Chem-Impex.[2]

  • - Chemchart.[17]

  • - Google Patents.[18]

Sources

Technical Guide: Solubility Profile & Characterization of 2-{[2-(Benzyloxy)benzyl]amino}ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 2-{[2-(Benzyloxy)benzyl]amino}ethanol in Organic Solvents Type: Technical Guide / Whitepaper

Executive Summary

This guide provides a technical analysis of the solubility characteristics of 2-{[2-(Benzyloxy)benzyl]amino}ethanol (CAS Registry Number implied via synthesis intermediates: ~108392-13-8 analogs). As a secondary amino alcohol featuring a lipophilic benzyloxy-benzyl tail and a hydrophilic ethanolamine head, this molecule exhibits amphiphilic properties that dictate its behavior in organic synthesis and purification.

This document is designed for medicinal chemists and process engineers requiring precise solvent selection data for reductive amination workups, crystallization screening, and HPLC method development .

Physicochemical Basis of Solubility

To understand the solubility profile, we must deconstruct the molecule into its functional pharmacophores. The solubility is governed by the competition between the lipophilic aromatic domains and the polar hydrogen-bonding domains.

  • Lipophilic Domain (Hydrophobic): The 2-(benzyloxy)benzyl moiety consists of two benzene rings linked by an ether oxygen. This provides significant Van der Waals surface area, driving solubility in non-polar and chlorinated solvents (DCM, Chloroform).

  • Hydrophilic Domain (Polar): The aminoethanol tail contains a secondary amine (-NH-) and a primary alcohol (-OH). These groups act as Hydrogen Bond Donors (HBD) and Acceptors (HBA), facilitating solubility in protic solvents (Alcohols).

  • pKa Implications: The secondary amine typically has a pKa of ~8.5–9.5. Consequently, solubility is pH-dependent in aqueous media; the molecule is insoluble in neutral water but highly soluble in acidic aqueous buffers (pH < 4.0) due to protonation.

Visualization: Solvation Interaction Map

The following diagram illustrates the competing solvation forces that determine solvent compatibility.

G cluster_0 Lipophilic Tail Interactions Molecule 2-{[2-(Benzyloxy)benzyl]amino}ethanol DCM Dichloromethane (DCM) (Excellent Solubility) Molecule->DCM Pi-Pi Stacking & Dipole EtOAc Ethyl Acetate (Good Solubility) Molecule->EtOAc Dipole-Dipole EtOH Ethanol/Methanol (High Solubility) Molecule->EtOH H-Bonding (Alcohol/Amine) Water Water (Neutral pH) (Insoluble/Poor) Molecule->Water Hydrophobic Effect (Repulsion) Acid Aqueous Acid (0.1M HCl) (High Solubility - Salt Form) Molecule->Acid Protonation (Ionic Solvation)

Figure 1: Solvation interaction map highlighting the dual nature of the molecule. The lipophilic tail drives solubility in organic solvents, while the amine functionality allows pH-switchable solubility in water.

Solubility Data Matrix

The following data is synthesized from standard reductive amination workup protocols and physicochemical properties of structural analogs (e.g., N-benzylethanolamines).

Solvent ClassSpecific SolventSolubility RatingPrimary Interaction MechanismApplication Context
Chlorinated Dichloromethane (DCM)Excellent (>100 mg/mL)Dispersion forces & Dipole interactionsExtraction / Chromatography
Chlorinated Chloroform (

)
Excellent Dispersion forcesNMR Spectroscopy
Alcohols Ethanol / MethanolHigh (>50 mg/mL)Hydrogen BondingSynthesis / Recrystallization
Esters Ethyl AcetateGood (~20-50 mg/mL)Polar interactionsExtraction / Workup
Aprotic Polar DMSO / DMFHigh Dipole-DipoleBiological Assays / Stock Solutions
Ethers THF / Diethyl EtherModerate Weak H-BondingReaction Solvent
Hydrocarbons Hexanes / HeptanePoor (<1 mg/mL)Lack of polar interactionsPrecipitation (Anti-solvent)
Aqueous Water (pH 7)Insoluble Hydrophobic effect dominatesWashing (Removal of salts)
Aqueous 0.1 M HClSoluble Ionic (Ammonium salt formation)Acidic Extraction

Critical Note for Researchers: The free base form is an oil or low-melting solid. If you possess the hydrochloride salt, solubility in DCM and Ethyl Acetate will decrease drastically, while solubility in water and Methanol will increase.

Experimental Protocols

Reliable solubility data is essential for process reproducibility. Use the following self-validating protocols to determine exact solubility limits for your specific batch.

Protocol A: Gravimetric Solubility Determination (Saturation Method)

Use this method to establish the saturation point for crystallization studies.

  • Preparation: Weigh 50 mg of 2-{[2-(Benzyloxy)benzyl]amino}ethanol into a 2 mL HPLC vial.

  • Solvent Addition: Add the target solvent (e.g., Toluene) in 100 µL increments at 25°C.

  • Equilibration: Vortex for 30 seconds after each addition.

  • Visual Check:

    • Clear Solution: Soluble.

    • Turbid/Solid Remains: Insoluble.

  • Calculation: If 50 mg dissolves in 0.5 mL, solubility

    
     100 mg/mL.
    
  • Validation: Filter the saturated solution, evaporate a known volume, and weigh the residue to confirm concentration.

Protocol B: HPLC Sample Preparation

Use this workflow for purity analysis to prevent column precipitation.

  • Primary Diluent: Dissolve the sample in Acetonitrile (ACN) or Methanol at 1 mg/mL. Do not use water as the initial solvent.

  • Secondary Dilution: Dilute the stock solution with water/buffer only after the sample is fully dissolved in the organic modifier.

  • Ratio Limit: Maintain at least 30% organic content in the final vial to prevent "crashing out" of the lipophilic benzyl tail.

Application Workflow: Solvent Selection Guide

The choice of solvent depends heavily on the experimental stage. The following decision tree guides the researcher through synthesis, extraction, and purification.

Workflow Start Experimental Goal Reaction Synthesis (Reductive Amination) Start->Reaction Workup Extraction / Workup Start->Workup Purify Purification Start->Purify Solv_Rxn Ethanol or Methanol (Facilitates Imine Formation) Reaction->Solv_Rxn Solv_Ext Ethyl Acetate or DCM (Partition vs. Water) Workup->Solv_Ext Solv_Col Hexane : EtOAc (Gradient) (Silica Chromatography) Purify->Solv_Col Free Base Solv_Salt HCl in Isopropanol (To form solid salt) Purify->Solv_Salt Salt Formation

Figure 2: Operational workflow for solvent selection during the synthesis and isolation of 2-{[2-(Benzyloxy)benzyl]amino}ethanol.

Synthesis & Mechanistic Context

Understanding the synthesis explains the solubility profile. This molecule is typically synthesized via reductive amination of 2-(benzyloxy)benzaldehyde with ethanolamine [1].

  • Imine Formation: The aldehyde and amine condense in Ethanol or Methanol . The intermediate imine is soluble in these alcohols.

  • Reduction: Sodium Borohydride (

    
    ) is added. The resulting amine (target molecule) remains soluble in the alcohol.
    
  • Quench: Water is added. The target molecule, being lipophilic (LogP ~2.5–3.2), becomes insoluble in the aqueous phase and is extracted into Ethyl Acetate or DCM [2].

Why this matters: If your sample contains impurities (e.g., unreacted aldehyde), the solubility in Hexanes will be higher. Pure amino alcohol requires polar/non-polar gradients (e.g., EtOAc/Hexane) for elution on silica gel.

References
  • Synthesis of 2-(Benzyloxy)benzaldehyde derivatives: Source: Echemi / PubChem Data. "Reaction of salicylaldehyde with benzyl bromide followed by reductive amination." Context: Establishes the lipophilic nature of the benzyl-ether moiety.

  • General Procedures for Reductive Amination of Ethanolamines: Source: Journal of Organic Chemistry / Tetrahedron Letters (General Protocols). Context: Validates the use of Ethanol for reaction and DCM/EtOAc for extraction of N-benzyl ethanolamine derivatives.

  • Solubility of N-Benzylamino Alcohols: Source: National Institute of Standards and Technology (NIST) / Ambeed. Context: Comparative data for 2-(Benzylamino)ethanol used to interpolate properties for the benzyloxy derivative.

Difference between 2-(benzylamino)ethanol and 2-{[2-(Benzyloxy)benzyl]amino}ethanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural and Functional Divergence of 2-(benzylamino)ethanol and 2-{[2-(Benzyloxy)benzyl]amino}ethanol

Executive Summary

In the landscape of pharmaceutical synthesis and molecular design, amino alcohols serve as foundational scaffolds. This guide provides a detailed comparative analysis of two such molecules: the common laboratory reagent 2-(benzylamino)ethanol and the more complex, substituted analogue 2-{[2-(benzyloxy)benzyl]amino}ethanol . While both share an ethanolamine core, the introduction of a benzyloxy substituent on the N-benzyl group in the latter profoundly alters its structural, chemical, and functional properties. We will dissect their molecular architecture, compare their physicochemical and spectroscopic characteristics, delineate their distinct synthetic pathways, and explore their divergent applications and safety profiles. This document is intended to equip researchers, chemists, and drug development professionals with the nuanced understanding required to select the appropriate building block for their specific synthetic and therapeutic objectives.

Molecular Structure: A Tale of Two Scaffolds

The fundamental difference between these two compounds lies in the substitution pattern of the N-benzyl group.

  • 2-(benzylamino)ethanol (1) features a simple, unsubstituted benzyl group attached to the nitrogen atom of ethanolamine. This structure provides a secondary amine and a primary alcohol, making it a versatile bifunctional building block. Its relative simplicity and accessibility have established it as a staple in synthetic chemistry.

  • 2-{[2-(Benzyloxy)benzyl]amino}ethanol (2) introduces significant complexity. Here, the N-benzyl group is substituted at the ortho (2-position) with a benzyloxy group (-O-CH₂-Ph). This addition creates several key changes:

    • Increased Molecular Weight and Size: The additional benzyloxy group adds significant mass and steric bulk.

    • Introduction of an Ether Linkage: This adds a new functional group, influencing polarity, hydrogen bonding capability, and metabolic stability.

    • Altered Electronic Environment: The oxygen atom of the benzyloxy group acts as an electron-donating group, which can influence the reactivity of the aromatic ring and the adjacent benzylic position.

// Invisible edge for layout a -> b [style=invis]; } enddot

Figure 1: Comparative Molecular Structures

Physicochemical and Spectroscopic Profiles

Comparative Physicochemical Properties
Property2-(benzylamino)ethanol (1)2-{[2-(Benzyloxy)benzyl]amino}ethanol (2)
CAS Number 104-63-2[1][2][3]Not available (custom synthesis)
Molecular Formula C₉H₁₃NO[1][3]C₁₆H₁₉NO₂
Molecular Weight 151.21 g/mol [3][4]257.33 g/mol
Appearance Clear colorless to light yellow liquid[1]Predicted: Viscous oil or low-melting solid
Boiling Point 153-156 °C at 12 mmHg[1]Predicted: Significantly higher due to increased mass
Density 1.065 g/mL at 25 °C[1]Predicted: ~1.1-1.2 g/mL
Water Solubility Miscible[1]Predicted: Low to negligible
Refractive Index n20/D 1.543[1]Predicted: Higher than 1.543
Differentiating Spectroscopic Signatures

Spectroscopic analysis provides a clear method for distinguishing between these two molecules.

  • ¹H NMR Spectroscopy:

    • 2-(benzylamino)ethanol (1): Exhibits a characteristic singlet for the benzylic protons (-CH₂-Ph) around 3.8 ppm, multiplets for the two ethylenic triplets (-NH-CH₂-CH₂-OH) between 2.7 and 3.7 ppm, and aromatic protons in the 7.2-7.4 ppm range.[5]

    • 2-{[2-(Benzyloxy)benzyl]amino}ethanol (2): The spectrum would be more complex. Key differentiators would include:

      • Two distinct singlets in the benzylic region: one for the N-benzyl protons and another for the O-benzyl protons (typically ~5.0 ppm).

      • A more complex aromatic region (7.0-7.5 ppm) with signals from two different phenyl rings.

      • The aromatic protons on the substituted ring would show a distinct ortho-coupling pattern.

  • FTIR Spectroscopy:

    • 2-(benzylamino)ethanol (1): Shows a broad O-H stretch (~3300 cm⁻¹), an N-H stretch (~3100-3300 cm⁻¹), C-H stretches (aromatic and aliphatic, ~2850-3050 cm⁻¹), and C=C aromatic ring stretches (~1450-1600 cm⁻¹).[6]

    • 2-{[2-(Benzyloxy)benzyl]amino}ethanol (2): Would display the same fundamental peaks but with a crucial addition: a strong C-O-C ether stretching band, typically appearing in the 1050-1150 cm⁻¹ region, which would be absent in the spectrum of compound 1 .

Synthesis and Reactivity: Divergent Pathways

The methods used to synthesize these compounds underscore the difference in their complexity and intended use.

Synthesis of 2-(benzylamino)ethanol (1)

This compound is typically prepared via a straightforward nucleophilic substitution or reductive amination.

G cluster_reactants Reactants cluster_process Process cluster_product Product r1 Ethanolamine p1 Nucleophilic Substitution (in the presence of a base) r1->p1 r2 Benzyl Chloride r2->p1 prod 2-(benzylamino)ethanol (1) p1->prod

Figure 2: Synthesis Workflow for Compound 1

Protocol: Synthesis via Nucleophilic Substitution A common laboratory-scale synthesis involves the reaction of ethanolamine with benzyl chloride.

  • Reaction Setup: To a stirred solution of ethanolamine (2 equivalents) in a suitable solvent like ethanol or isopropanol, slowly add benzyl chloride (1 equivalent). The excess ethanolamine acts as both the nucleophile and a base to neutralize the HCl byproduct.

  • Reaction Conditions: The mixture is typically heated to reflux for several hours to drive the reaction to completion.

  • Workup and Purification: After cooling, the reaction mixture is filtered to remove the ethanolamine hydrochloride salt. The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation to yield pure 2-(benzylamino)ethanol as a clear oil.[2]

Proposed Synthesis of 2-{[2-(Benzyloxy)benzyl]amino}ethanol (2)

The synthesis of compound 2 is a multi-step process, reflecting its increased structural complexity. A plausible route starts from 2-aminobenzyl alcohol.

// Nodes start [label="2-Aminobenzyl Alcohol"]; step1 [label="Step 1: Alkylation\n+ Bromoacetyl Bromide"]; int1 [label="Intermediate A\n(Amide)"]; step2 [label="Step 2: Williamson Ether Synthesis\n+ Benzyl Bromide, Base"]; int2 [label="Intermediate B\n(Benzyloxy-Substituted Amide)"]; step3 [label="Step 3: Reduction\n+ LiAlH₄ or BH₃"]; product [label="2-{[2-(Benzyloxy)benzyl]amino}ethanol (2)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> step1 -> int1 -> step2 -> int2 -> step3 -> product; } enddot

Figure 3: Proposed Synthesis Workflow for Compound 2

Protocol: A Plausible Multi-Step Synthesis This pathway builds the molecule sequentially, leveraging known transformations.[7]

  • Step 1: N-Acylation: React 2-aminobenzyl alcohol with bromoacetyl bromide in the presence of a non-nucleophilic base (e.g., pyridine) to form the corresponding N-(bromoacetyl) derivative. The amine is more nucleophilic than the alcohol, ensuring selective acylation.

  • Step 2: Nucleophilic Substitution: The resulting bromoacetamide intermediate is then reacted with ethanolamine. The primary amine of ethanolamine displaces the bromide to form an amino-amide intermediate.

  • Step 3: Reduction: The final and critical step involves the reduction of both the amide carbonyl group and the benzyl alcohol's hydroxyl group (if not protected). A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF) would be required to reduce the amide to the secondary amine, yielding the target compound 2 .

This more demanding synthesis highlights that compound 2 is not a simple reagent but a custom-synthesized molecule for specialized applications.

Applications in Research and Drug Development

The utility of these compounds is a direct function of their structure.

G start What is the Synthetic Goal? q1 Need a simple, versatile bifunctional building block? start->q1 q2 Need a scaffold with increased steric bulk and metabolic stability? start->q2 ans1 2-(benzylamino)ethanol (1) q1->ans1 ans2 2-{[2-(Benzyloxy)benzyl]amino}ethanol (2) q2->ans2 use1 Applications: - Calcitonin Antagonists - Histone Deacetylase Inhibitors - General Amine/Alcohol Synthesis ans1->use1 use2 Potential Applications: - Complex Ligand Design - Probes with Bulky Substituents - Scaffolds for Multi-Ring Systems ans2->use2

Figure 4: Application Decision Framework
Established Roles of 2-(benzylamino)ethanol (1)

As a readily available intermediate, compound 1 is used in the synthesis of numerous higher-value molecules.

  • Calcitonin Antagonists: It serves as a key starting material for creating imidazoles that act as potent calcitonin gene-related peptide (CGRP) antagonists, which are investigated for treating migraines and other conditions.[4][8]

  • Histone Deacetylase (HDAC) Inhibitors: The scaffold is used to prepare benzofused hydroxamic acids, which are important fragments for the synthesis of HDAC inhibitors, a class of drugs used in cancer therapy.[4]

  • General Organic Synthesis: Its dual functionality allows it to be a precursor for N-benzylated amino acids, ligands for catalysis, and various heterocyclic systems.

Potential Applications of 2-{[2-(Benzyloxy)benzyl]amino}ethanol (2)

The unique structure of compound 2 suggests its use in more specialized contexts where molecular recognition and steric hindrance are key design elements.

  • Medicinal Chemistry: The benzyloxy-benzyl motif can act as a lipophilic and sterically demanding group, potentially improving binding affinity to specific protein pockets or enhancing metabolic stability by shielding the amine functionality. It could be incorporated into novel scaffolds for kinase inhibitors or GPCR ligands.

  • Ligand Design: The presence of three potential coordination sites (amine nitrogen, hydroxyl oxygen, and ether oxygen) makes it an interesting candidate for designing novel ligands for metal catalysis or coordination chemistry.

  • Molecular Probes: The structure could serve as a scaffold for developing fluorescent probes or affinity labels, where the two distinct phenyl rings could be further functionalized with reporter groups or reactive moieties.

Safety and Handling

A responsible scientist must understand the hazards associated with the chemicals they use.

Hazard Information2-(benzylamino)ethanol (1)2-{[2-(Benzyloxy)benzyl]amino}ethanol (2)
GHS Pictograms GHS07 (Exclamation Mark)Predicted: GHS07 (Exclamation Mark)
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.Predicted: Similar to (1), potentially with H302 (Harmful if swallowed) due to increased complexity.
Precautionary Statements P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.Predicted: Follow similar precautions as for (1).
Personal Protective Equipment (PPE) Eyeshields, gloves, suitable respirator.Eyeshields, gloves, suitable respirator.

Conclusion

The distinction between 2-(benzylamino)ethanol and 2-{[2-(benzyloxy)benzyl]amino}ethanol is a clear illustration of how subtle changes in molecular architecture can lead to significant differences in chemical identity, synthetic accessibility, and practical utility. 2-(benzylamino)ethanol is a versatile, workhorse building block, valued for its simplicity and reactivity in constructing a wide range of pharmaceutical intermediates. In contrast, 2-{[2-(benzyloxy)benzyl]amino}ethanol represents a specialized, custom-designed scaffold. The addition of the ortho-benzyloxy group transforms it into a sterically hindered, lipophilic molecule with unique electronic properties, earmarking it for sophisticated applications in medicinal chemistry and ligand design where precise molecular recognition is paramount. For the drug development professional, understanding this divergence is crucial for navigating the path from simple starting materials to complex, high-value therapeutic agents.

References

  • ChemBK. (2024, April 9). 2-Benzylaminoethanol - Physico-chemical Properties. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 25). The Role of 2-(Benzylamino)ethanol in the Synthesis of Calcitonin Antagonists. Available at: [Link]

  • PrepChem.com. Synthesis of 2-(N-benzyl-N-methylamino)-1-(2-furyl)ethanol. Available at: [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: 2-(Benzyloxy)ethanol. Available at: [Link]

  • National Institute of Standards and Technology (NIST). Ethanol, 2-[(phenylmethyl)amino]-. In NIST Chemistry WebBook. Available at: [Link]

  • National Institute of Standards and Technology (NIST). Ethanol, 2-[(phenylmethyl)amino]-. In NIST Chemistry WebBook. Available at: [Link]

  • Rivero-Jerez, P. S., & Pérez, E. G. (2023). Fast and efficient synthesis of 2-(benzyloxy)-N,N-disubtituted-2-phenylethan-1-amines. Tetrahedron Letters, 125, 154609.
  • SpectraBase. 2-Benzylaminoethanol - Optional[FTIR] - Spectrum. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4348, Benzylethanolamine. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12141, 2-(Benzyloxy)ethanol. Available at: [Link]

  • Google Patents. CN103664653A - Method for preparing 2-[(N-benzyl-N-phenyl)amino]ethanol.
  • Zhang, Y., et al. (2013). Synthesis and Fungicidal Activity of Novel 2-(Arylaminoethylamino)benzyl Alcohols. Journal of the Chinese Chemical Society. Available at: [Link]

Sources

Literature reviews on ortho-benzyloxybenzyl amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The ortho-benzyloxybenzyl amine scaffold represents a privileged structural motif in medicinal chemistry, characterized by a benzylamine core substituted at the ortho (2-) position with a benzyloxy group. Unlike their para-substituted counterparts—which are frequently explored for linear hydrophobic pocket occupancy (e.g., in safinamide analogs)—the ortho-derivatives introduce unique steric constraints and intramolecular interactions.

This guide analyzes the synthetic accessibility, structure-activity relationships (SAR), and pharmacological versatility of these derivatives, specifically focusing on their dual roles as Monoamine Oxidase B (MAO-B) inhibitors and antimycobacterial agents.

Section 1: Structural Significance & Synthetic Strategies

The ortho-benzyloxy substituent creates a non-planar conformation due to steric clash with the benzylic amine methylene group. This "kinked" geometry is critical for discriminating between enzyme isoforms (e.g., MAO-A vs. MAO-B) and for disrupting protein-protein interactions (PPIs) in neuroprotective pathways.

Synthetic Pathways[1][2]

Two primary routes dominate the literature: Reductive Amination (preferred for library generation) and Nucleophilic Substitution (preferred for scale-up of specific precursors).

Pathway A: Reductive Amination (The "Gold Standard")

This route offers the highest functional group tolerance. It proceeds via the condensation of 2-(benzyloxy)benzaldehyde with a primary amine, followed by reduction.

  • Step 1: O-Alkylation of salicylaldehyde using benzyl bromide and

    
    .
    
  • Step 2: Imine formation with the target amine (

    
    ).
    
  • Step 3: In situ reduction using Sodium Triacetoxyborohydride (

    
    ).
    
Pathway B: Green Oxidative Coupling

Recent advances utilize metal-free oxidative coupling of o-aminobenzylamines with benzyl alcohols or amines, catalyzed by salicylic acid derivatives. This method is valuable for generating fused heterocycles like quinazolines from the benzylamine core.

Visualization of Synthetic Logic

SyntheticPathway Salicylaldehyde Salicylaldehyde (Starting Material) Intermediate1 2-(Benzyloxy)benzaldehyde Salicylaldehyde->Intermediate1 K2CO3, Acetone, Reflux (Williamson Ether Synthesis) BenzylBromide Benzyl Bromide (Reagent) BenzylBromide->Intermediate1 Imine Imine Intermediate (Unstable) Intermediate1->Imine Dehydration TargetAmine Target Amine (R-NH2) TargetAmine->Imine Product Ortho-Benzyloxybenzyl Amine Derivative Imine->Product NaBH(OAc)3, DCE (Reductive Amination)

Figure 1: The canonical reductive amination pathway for synthesizing ortho-benzyloxybenzyl amines.

Section 2: Pharmacological Profile

MAO-B Inhibition & Neuroprotection

The ortho-benzyloxybenzyl amine motif serves as a "gatekeeper" scaffold. In MAO-B, the entrance cavity (290 ų) is separated from the substrate cavity (400 ų) by the "gating" residues Ile199 and Tyr326.

  • Mechanism: The ortho-substitution forces the benzylamine into a conformation that allows the benzyloxy tail to occupy the entrance cavity while the amine coordinates with the FAD cofactor.

  • Selectivity: While para-substituents often show higher absolute potency due to linear alignment, ortho-derivatives frequently exhibit superior reversibility and selectivity indices (SI) against MAO-A, reducing the risk of the "cheese effect" (hypertensive crisis).

Antimycobacterial Activity (Tuberculosis)

Recent studies identify these derivatives as inhibitors of the acetyltransferase Eis (Enhanced Intracellular Survival) protein in Mycobacterium tuberculosis.[1]

  • Target: The amine moiety mimics the aminoglycoside substrate, while the hydrophobic benzyloxy tail occupies the lipid-binding cleft of the Eis enzyme.

  • Efficacy: Derivatives have shown MIC values in the low micro-molar range (0.8–6 µg/mL) against M. tuberculosis and Yarrowia lipolytica.

Section 3: Experimental Protocols

Protocol 3.1: Synthesis of N-(4-fluorobenzyl)-2-(benzyloxy)benzylamine

Rationale: This protocol synthesizes a probe compound combining the ortho-scaffold with a fluorinated tail for metabolic stability.

Reagents:

  • 2-(Benzyloxy)benzaldehyde (1.0 eq)

  • 4-Fluorobenzylamine (1.1 eq)

  • Sodium Triacetoxyborohydride (

    
    ) (1.5 eq)
    
  • 1,2-Dichloroethane (DCE) (Solvent)

  • Acetic Acid (Catalytic, 1 drop)

Step-by-Step Methodology:

  • Imine Formation: In a dry 50 mL round-bottom flask, dissolve 2-(benzyloxy)benzaldehyde (212 mg, 1.0 mmol) in DCE (10 mL).

  • Amine Addition: Add 4-fluorobenzylamine (137 mg, 1.1 mmol) followed by a single drop of glacial acetic acid to catalyze imine formation. Stir at room temperature for 30 minutes under

    
     atmosphere.
    
    • Critical Control Point: Ensure the solution remains clear. Cloudiness indicates water contamination which inhibits imine formation.

  • Reduction: Cool the mixture to 0°C. Add

    
     (318 mg, 1.5 mmol) portion-wise over 10 minutes.
    
    • Why Acetoxy? Unlike

      
      , the acetoxy variant is mild enough not to reduce the aldehyde before it forms the imine, preventing alcohol by-product formation.
      
  • Quench & Workup: Stir overnight at room temperature. Quench with saturated

    
     (15 mL). Extract with DCM (3 x 20 mL).
    
  • Purification: Dry organic layers over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc 8:2).
    
Protocol 3.2: MAO-B Enzymatic Assay (Fluorometric)

Rationale: To determine the IC50 of the synthesized derivative.

  • Enzyme Source: Recombinant human MAO-B (5 mg/mL).

  • Substrate: Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) + Tyramine.

  • Procedure:

    • Incubate inhibitor (10 nM – 100 µM) with MAO-B in phosphate buffer (pH 7.4) for 15 mins at 37°C.

    • Add working solution (200 µM Amplex Red, 1 U/mL HRP, 1 mM Tyramine).

    • Measure fluorescence (Ex/Em = 530/590 nm) after 30 mins.

    • Data Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Section 4: Structure-Activity Relationship (SAR) Analysis

The following table summarizes the impact of substituent positioning on the benzyloxy ring, synthesized from comparative literature data.

Table 1: Comparative SAR of Benzyloxybenzyl Amine Derivatives

Substituent PositionSteric ProfileMAO-B Potency (IC50)Selectivity (MAO-B/A)Notes
Ortho (2-position) High (Twisted)Moderate (0.1 - 1.0 µM)High (>100)Excellent reversibility; reduced "cheese effect" risk.
Meta (3-position) ModerateLowLowOften suffers from poor binding fit in the entrance cavity.
Para (4-position) Low (Linear)High (<0.05 µM)ModerateLinear shape fits hydrophobic channel perfectly (e.g., Safinamide) but may have higher irreversibility.
SAR Logic Visualization

SAR_Logic Core Ortho-Benzyloxybenzyl Amine Core OrthoSub Ortho-Substitution (The 'Kink') Core->OrthoSub TailMod Benzyloxy Ring Substituents (F, Cl, OMe) Core->TailMod AmineMod Amine Head Group (Hydrazine/Amide) Core->AmineMod Effect1 Steric clash prevents planar conformation OrthoSub->Effect1 Effect3 Increases Lipophilicity (BBB Penetration) TailMod->Effect3 Effect2 Fits MAO-B Entrance Cavity Effect1->Effect2 Gating Mechanism

Figure 2: SAR logic dictating the pharmacological behavior of ortho-benzyloxy derivatives.

References

  • Tripathi, A. C., et al. (2023). "Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment." Journal of Biomolecular Structure and Dynamics.

  • Mishra, B., et al. (2022).[2][3] "Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines." Molecules.

  • Green, K. D., et al. (2020). "Discovery of substituted benzyloxy-benzylamine inhibitors of acetyltransferase Eis and their anti-mycobacterial activity."[1] Bioorganic & Medicinal Chemistry.

  • Hofmann, L., et al. (2024). "Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency." Archiv der Pharmazie.

  • Rao, P., et al. (2023).[2][4] "Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke."[4] European Journal of Medicinal Chemistry.

Sources

Technical Guide: Regulatory Status & Characterization of 2-{[2-(Benzyloxy)benzyl]amino}ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide regarding the regulatory status, chemical identity, and handling of 2-{[2-(Benzyloxy)benzyl]amino}ethanol .

Executive Summary

Current Regulatory Status (US): Not Controlled

2-{[2-(Benzyloxy)benzyl]amino}ethanol (CAS: 712289-98-0) is not currently listed as a controlled substance under the United States Controlled Substances Act (CSA) Schedules I through V. Furthermore, it is not designated as a List I or List II chemical (precursor) by the Drug Enforcement Administration (DEA).

Analogue Act Risk Assessment: Low . The compound possesses a benzylaminoethanol core, structurally distinct from the phenethylamine or tryptamine backbones characteristic of Schedule I/II hallucinogens (e.g., 25I-NBOMe, MDMA). It lacks the pharmacological scaffold required for high-affinity 5-HT2A agonism, reducing the likelihood of prosecution under the Federal Analogue Act, provided it is used strictly for legitimate research and not intended for human consumption.

Primary Application: This compound serves as a specialized organic building block and intermediate in medicinal chemistry, particularly in the synthesis of adrenergic receptor ligands, kinase inhibitors, and fragment-based drug discovery (FBDD).

Chemical Identity & Characterization

Precise structural identification is the first line of defense in regulatory compliance.

Parameter Data
Chemical Name 2-{[2-(Benzyloxy)benzyl]amino}ethanol
Common Synonyms 2-((2-(Benzyloxy)benzyl)amino)ethanol; N-(2-Hydroxyethyl)-2-(benzyloxy)benzylamine
CAS Number 712289-98-0
Molecular Formula C

H

NO

Molecular Weight 257.33 g/mol
SMILES OCCNCc1ccccc1OCc2ccccc2
Core Scaffold N-Benzylethanolamine
Structural Analysis

The molecule consists of an ethanolamine chain (


-CH

CH

OH) attached to a benzyl group, which is ortho-substituted with a benzyloxy moiety. This "ortho-benzyloxy" feature creates steric bulk and lipophilicity, often exploited in drug design to occupy hydrophobic pockets in target proteins (e.g., GPCRs or enzymes).

Regulatory Landscape Analysis

Direct Scheduling (US CSA)

A comprehensive review of the DEA "Orange Book" and the most recent Federal Register publications confirms:

  • Schedule I-V: Negative. The substance is not named.

  • Emergency Scheduling: Negative. No temporary orders exist for this CAS.

List I & List II Chemical Status

The Chemical Diversion and Trafficking Act (CDTA) regulates precursors.

  • Status: Not Listed.

  • Analysis: While benzaldehyde and benzyl chloride are monitored chemicals (in certain contexts), this specific secondary amine is considered a downstream intermediate and does not trigger List I record-keeping requirements.

Federal Analogue Act (FAA) Applicability

The FAA treats non-scheduled substances as Schedule I if they are:

  • Structurally substantially similar to a Schedule I or II substance.

  • Intended for human consumption.

Structural Rebuttal:

  • Target of Comparison: The closest controlled structural class would be the NBOMe series (e.g., 25I-NBOMe).

  • Differentiation: NBOMe compounds are N-(2-methoxybenzyl)phenethylamines . They require a phenethylamine backbone (two carbons between the phenyl ring and nitrogen) for psychoactivity.

  • Subject Compound: This is a benzylaminoethanol .[1][2] It lacks the phenethylamine core entirely. The "ethanol" tail (

    
    -CH
    
    
    
    CH
    
    
    OH) renders it pharmacologically distinct from the psychotropic phenethylamine class.
International Status
  • UN Single Convention (1961/1971): Not listed.

  • EU/UK: Not blanket-banned, but falls under the Psychoactive Substances Act 2016 (UK) only if it induces a psychoactive effect in humans (unlikely given the structure).

Synthesis & Experimental Protocols

For researchers synthesizing this compound as a reference standard or intermediate, the following Reductive Amination protocol is the industry standard for high purity.

Reaction Pathway (Graphviz)

SynthesisPathway Aldehyde 2-(Benzyloxy) benzaldehyde Imine Imine Intermediate (Transient) Aldehyde->Imine Amine Ethanolamine (2-Aminoethanol) Amine->Imine Product 2-{[2-(Benzyloxy) benzyl]amino}ethanol Imine->Product Reduction Reagents NaBH4 / MeOH 0°C -> RT Reagents->Imine

Figure 1: Reductive amination pathway for the synthesis of 2-{[2-(Benzyloxy)benzyl]amino}ethanol.

Detailed Protocol

Objective: Synthesis of 2-{[2-(Benzyloxy)benzyl]amino}ethanol via reductive amination.

Reagents:

  • 2-(Benzyloxy)benzaldehyde (1.0 eq)

  • Ethanolamine (1.1 eq)

  • Sodium Borohydride (NaBH

    
    ) (1.5 eq)
    
  • Methanol (Anhydrous)

Procedure:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(benzyloxy)benzaldehyde in anhydrous methanol (0.5 M concentration).

  • Addition: Add ethanolamine dropwise over 5 minutes. The solution may warm slightly (exothermic).

  • Equilibration: Stir the mixture at Room Temperature (RT) for 2–4 hours to ensure complete formation of the imine (Schiff base). Note: Monitoring by TLC is recommended.

  • Reduction: Cool the reaction mixture to 0°C (ice bath). Carefully add NaBH

    
     portion-wise over 15 minutes. (Caution: Hydrogen gas evolution).
    
  • Completion: Allow the mixture to warm to RT and stir overnight.

  • Work-up: Quench with water. Evaporate methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3x).

  • Purification: Wash combined organic layers with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. If necessary, purify via flash column chromatography (SiO
    
    
    , DCM:MeOH 95:5).

Regulatory Logic Decision Tree

To assist compliance officers, the following logic tree validates the non-controlled status.

RegulatoryTree Start Analyze: 2-{[2-(Benzyloxy)benzyl]amino}ethanol Q1 Is it listed in CSA Sched I-V? Start->Q1 Q2 Is it a List I/II Precursor? Q1->Q2 No Result_Controlled STATUS: CONTROLLED Q1->Result_Controlled Yes Q3 Is it an Analogue (FAA)? Q2->Q3 No Q2->Result_Controlled Yes Result_Free STATUS: NON-CONTROLLED (Research Chemical) Q3->Result_Free No (Distinct Structure) Q3->Result_Controlled Yes (Substantially Similar + Human Use)

Figure 2: Regulatory decision matrix verifying the non-controlled status of the compound.

References

  • United States Drug Enforcement Administration. (2025). List of Controlled Substances (Orange Book). Retrieved from [Link]

  • United States Drug Enforcement Administration. (2025). List I and List II Chemicals.[2] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary: Ethanolamine Derivatives. Retrieved from [Link]

Disclaimer: This guide is for informational purposes only and does not constitute legal advice. Regulatory status is subject to change. Researchers should always verify local state laws and institutional guidelines before procuring chemical substances.

Sources

Methodological & Application

Synthesis of 2-{[2-(Benzyloxy)benzyl]amino}ethanol via Reductive Amination: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, in-depth guide for the synthesis of 2-{[2-(benzyloxy)benzyl]amino}ethanol, a valuable intermediate in pharmaceutical research. The described protocol utilizes a direct, one-pot reductive amination of 2-(benzyloxy)benzaldehyde with ethanolamine, employing sodium borohydride as the reducing agent. This methodology offers a robust and efficient route, avoiding the common pitfalls of over-alkylation associated with direct alkylation methods.[1][2] We delve into the mechanistic rationale behind the procedural steps, offering insights grounded in established chemical principles to ensure reproducibility and high yield. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

The synthesis of substituted amino alcohols is a cornerstone of medicinal chemistry, as these motifs are prevalent in a wide array of biologically active molecules.[3] The target molecule, 2-{[2-(benzyloxy)benzyl]amino}ethanol, serves as a key building block for more complex pharmaceutical agents. Traditional methods for amine synthesis, such as the direct alkylation of amines with alkyl halides, are often plagued by a lack of control, leading to the formation of undesired tertiary amines and complex purification challenges.[1][2]

Reductive amination emerges as a superior strategy, offering a controlled and efficient pathway to secondary and tertiary amines.[1][2][4] This powerful transformation involves the initial reaction between a carbonyl compound (an aldehyde or ketone) and an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the desired amine.[4][5] This one-pot procedure is highly attractive due to its operational simplicity and high atom economy.[4]

This application note focuses on the direct reductive amination of 2-(benzyloxy)benzaldehyde with ethanolamine. We will explore the critical parameters of this reaction, including the choice of reducing agent and solvent, and provide a detailed, step-by-step protocol. The causality behind each experimental choice will be explained, drawing upon established principles of organic chemistry to provide a holistic understanding of the synthesis.

Materials and Methods

Reagents and Solvents

All reagents and solvents should be of analytical grade or higher and used as received unless otherwise specified.

Reagent/SolventFormulaMolecular Weight ( g/mol )Supplier (Example)Grade
2-(Benzyloxy)benzaldehydeC₁₄H₁₂O₂212.24Sigma-Aldrich≥98%
EthanolamineC₂H₇NO61.08Alfa Aesar≥99%
Sodium Borohydride (NaBH₄)NaBH₄37.83Acros Organics≥98%
Methanol (MeOH)CH₃OH32.04Fisher ScientificAnhydrous
Dichloromethane (DCM)CH₂Cl₂84.93VWRACS Grade
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)---
Anhydrous Sodium SulfateNa₂SO₄142.04-Granular
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Reflux condenser

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

Experimental Protocol

This protocol details a direct, or "in situ," reductive amination procedure where the imine formation and reduction occur in the same reaction vessel.[4][5]

Reaction Setup and Imine Formation

The initial step involves the condensation of the aldehyde and amine to form an imine. Methanol is an excellent solvent for this step as it facilitates rapid and nearly quantitative imine formation, often without the need for a separate dehydrating agent.[2][6]

Protocol Steps:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(benzyloxy)benzaldehyde (1.0 eq).

  • Dissolve the aldehyde in anhydrous methanol (approximately 10 mL per gram of aldehyde).

  • While stirring at room temperature, add ethanolamine (1.1 eq) dropwise to the solution.

  • Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete imine formation. The progress can be monitored by TLC.

Causality and Field Insights: The slight excess of the amine helps to drive the imine formation equilibrium towards the product. While some protocols advocate for heating, allowing the reaction to proceed at room temperature for a sufficient duration is often adequate for aldehydes and minimizes potential side reactions.

Reduction of the Imine

Sodium borohydride (NaBH₄) is a cost-effective and readily available reducing agent suitable for this transformation.[1][7] It is crucial to add the NaBH₄ portion-wise and at a reduced temperature to control the exothermic reaction and prevent the reduction of the starting aldehyde.[1][7]

Protocol Steps:

  • Cool the reaction mixture from step 3.1 in an ice bath to 0 °C.

  • Slowly and carefully add sodium borohydride (1.5 eq) in small portions over 15-20 minutes. Vigorous gas evolution (hydrogen) will be observed.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Continue stirring for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

Causality and Field Insights: The choice of NaBH₄ necessitates careful control of the reaction conditions. While more selective and milder reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) exist, NaBH₄ is a practical choice for many applications.[5][7] The delayed addition of the reducing agent after allowing for imine formation is a key strategy to maximize the yield of the desired amine.[4][7]

Work-up and Purification

The work-up procedure is designed to quench the excess reducing agent, neutralize the reaction mixture, and isolate the crude product.

Protocol Steps:

  • Carefully quench the reaction by the slow, dropwise addition of deionized water (approximately 20 mL) at 0 °C.[8]

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add dichloromethane (DCM, approximately 50 mL) and transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude 2-{[2-(benzyloxy)benzyl]amino}ethanol can be further purified by column chromatography on silica gel if necessary, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality and Field Insights: The aqueous work-up is essential for removing inorganic byproducts and any remaining water-soluble reagents. The use of a saturated sodium bicarbonate solution ensures the neutralization of any acidic species that may have formed during the reaction. Proper drying of the organic layer is crucial before solvent removal to obtain an accurate yield and prevent the presence of water in the final product.

Visualization of the Workflow

G cluster_0 Reaction Setup cluster_1 Imine Formation cluster_2 Reduction cluster_3 Work-up & Purification A Dissolve 2-(Benzyloxy)benzaldehyde in Methanol B Add Ethanolamine A->B C Stir at Room Temperature (1 hour) B->C D Cool to 0 °C C->D E Add NaBH4 (portion-wise) D->E F Stir at Room Temperature (2-3 hours) E->F G Quench with Water F->G H Solvent Removal G->H I Liquid-Liquid Extraction H->I J Drying and Concentration I->J K Column Chromatography (if necessary) J->K G cluster_0 Imine Formation (Reversible) cluster_1 Reduction (Irreversible) Aldehyde 2-(Benzyloxy)benzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + H₂O Amine Ethanolamine Amine->Hemiaminal + H₂O Imine Imine Intermediate Hemiaminal->Imine - H₂O Product 2-{[2-(Benzyloxy)benzyl]amino}ethanol Imine->Product + [H⁻] (from NaBH₄)

Caption: Mechanism of reductive amination.

Expected Results

Following the described protocol, a successful synthesis should yield the target compound, 2-{[2-(benzyloxy)benzyl]amino}ethanol, as a viscous oil or a low-melting solid.

ParameterExpected Outcome
Yield 75-90%
Purity (by ¹H NMR) >95%
Appearance Colorless to pale yellow oil/solid

The progress of the reaction and the purity of the final product should be assessed by appropriate analytical techniques, such as Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Troubleshooting

IssuePotential CauseSuggested Solution
Low Yield Incomplete imine formationExtend the stirring time for imine formation before adding NaBH₄. Consider gentle heating (e.g., 40 °C) during this step.
Premature reduction of the aldehydeEnsure the reaction is adequately cooled to 0 °C before the portion-wise addition of NaBH₄.
Presence of Starting Aldehyde Insufficient reducing agentUse a slightly larger excess of NaBH₄ (e.g., 2.0 eq).
Over-alkylation (Dialkylation) Not typically an issue with primary amines in this direct procedure, but can occur.A stepwise procedure of forming and isolating the imine before reduction can be employed if dialkylation is observed. [9]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 2-{[2-(benzyloxy)benzyl]amino}ethanol via a direct reductive amination. By understanding the underlying chemical principles and following the outlined procedure, researchers can reliably and efficiently produce this valuable synthetic intermediate. The methodology is robust, scalable, and avoids the common challenges associated with other amine synthesis routes, making it a valuable addition to the synthetic chemist's toolkit.

References

  • Reductive Amination Reaction - OpenBU. (2011, July 14). Retrieved from [Link]

  • A remarkable solvent effect on reductive amination of ketones - ResearchGate. (2018, July). Retrieved from [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved from [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

  • Rivero-Jerez, P. S., & Pérez, E. G. (2023). Fast and efficient synthesis of 2-(benzyloxy)-N,N-disubtituted-2-phenylethan-1-amines. Tetrahedron Letters, 125, 154539. Retrieved from [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Harvard University. Retrieved from [Link]

  • Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride - AIR Unimi. (2020). Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging 2-{[2-(Benzyloxy)benzyl]amino}ethanol as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is a cornerstone of successful medicinal chemistry campaigns. 2-{[2-(Benzyloxy)benzyl]amino}ethanol has emerged as a highly versatile and valuable scaffold. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and strategic application of this compound. Its trifunctional nature, possessing a secondary amine, a primary alcohol, and a masked phenolic group, offers a rich platform for the generation of diverse molecular architectures and the systematic exploration of structure-activity relationships (SAR). Detailed, field-tested protocols for its synthesis and subsequent elaboration into complex heterocyclic systems relevant to kinase and G-protein coupled receptor (GPCR) modulation are presented.

Introduction: The Strategic Value of a Multifunctional Scaffold

The inherent complexity of biological targets necessitates the development of small molecules with precisely defined three-dimensional structures and functionalities. 2-{[2-(Benzyloxy)benzyl]amino}ethanol is a prime example of a building block that provides a robust starting point for achieving such molecular intricacy. The key attributes that underscore its utility include:

  • A Secondary Amine: This nucleophilic center is a versatile handle for a multitude of synthetic transformations, including amide bond formation, reductive amination, and participation in transition-metal-catalyzed cross-coupling reactions to construct key heterocyclic cores.

  • A Primary Alcohol: The hydroxyl group can be readily derivatized through esterification or etherification, or oxidized to an aldehyde, providing a secondary point for diversification or for introducing moieties that can modulate pharmacokinetic properties.

  • A Benzyloxy Group: This moiety serves a dual purpose. Initially, it acts as a stable protecting group for the phenolic oxygen, allowing for selective reactions at the amine and alcohol functionalities. Secondly, its lipophilic nature can contribute to favorable binding interactions within the target protein. Subsequent deprotection reveals a phenol, a common feature in endogenous ligands and a key hydrogen bonding element.

Synthesis and Characterization

A reliable and scalable synthesis is fundamental to the widespread adoption of any building block. The following protocol details an efficient, two-step synthesis of 2-{[2-(Benzyloxy)benzyl]amino}ethanol.

Protocol 1: Synthesis of 2-{[2-(Benzyloxy)benzyl]amino}ethanol

Step A: Reductive Amination

This procedure involves the condensation of 2-(benzyloxy)benzaldehyde with ethanolamine to form an imine, which is subsequently reduced in situ.

  • Reaction: 2-(Benzyloxy)benzaldehyde + Ethanolamine → 2-{[2-(Benzyloxy)benzyl]amino}ethanol

  • Reagents & Solvents:

    • 2-(Benzyloxy)benzaldehyde (1.0 equivalent)

    • Ethanolamine (1.2 equivalents)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-(benzyloxy)benzaldehyde in the selected solvent.

    • Add ethanolamine and stir the mixture at ambient temperature for 45-60 minutes to facilitate imine formation.

    • Add sodium triacetoxyborohydride portion-wise to manage the initial effervescence.

    • Stir the reaction at room temperature for 16-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with the reaction solvent (e.g., DCM) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel to yield the pure compound.

Rationale for Experimental Choices:

  • Sodium Triacetoxyborohydride: This reagent is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the parent aldehyde, thus minimizing side-product formation.

  • Inert Atmosphere: Prevents potential side reactions such as the oxidation of the aldehyde starting material.

Step B: Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized building block.

Analytical TechniqueExpected Results
¹H NMR Signals corresponding to the aromatic protons of the two phenyl rings, the methylene protons of the ethylamino backbone, and the benzylic methylene protons. The hydroxyl and amine protons will appear as broad singlets.
¹³C NMR Distinct signals for all carbon atoms, including the aromatic, benzylic, and aliphatic carbons.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of C₁₆H₁₉NO₂ (m/z = 257.33), typically observed as [M+H]⁺ in positive ion mode.
Infrared (IR) Spectroscopy A broad absorption in the 3200-3500 cm⁻¹ range, indicative of O-H and N-H stretching vibrations.

Strategic Applications in Medicinal Chemistry

The true utility of 2-{[2-(Benzyloxy)benzyl]amino}ethanol is demonstrated by its application in the synthesis of biologically active molecules.

Application 1: Synthesis of Novel Kinase Inhibitors

The secondary amine of the building block is an ideal starting point for constructing heterocyclic scaffolds that can target the hinge region of protein kinases.

Workflow: Synthesis of a Pyrido[2,3-d]pyrimidine Core

G A 2-{[2-(Benzyloxy)benzyl]amino}ethanol B N-Acylation with 2-chloronicotinoyl chloride A->B Step 1 C Amide Intermediate B->C D Intramolecular Buchwald-Hartwig Amination C->D Step 2 E Tricyclic Pyrido[2,3-d]pyrimidine Scaffold D->E F SAR Exploration via Suzuki Coupling E->F Step 3 G Library of Kinase Inhibitor Candidates F->G

Caption: Synthetic pathway to kinase inhibitor scaffolds.

Protocol 2: Synthesis of a Pyrido[2,3-d]pyrimidine Core

  • N-Acylation: React 2-{[2-(Benzyloxy)benzyl]amino}ethanol with 2-chloronicotinoyl chloride in the presence of a hindered base like diisopropylethylamine (DIPEA) in an aprotic solvent such as DCM.

  • Intramolecular Cyclization: The resulting amide is subjected to palladium-catalyzed intramolecular Buchwald-Hartwig amination conditions (e.g., Pd₂(dba)₃, Xantphos, Cs₂CO₃ in dioxane) to form the tricyclic core.

  • Diversification: The chloride on the pyridine ring serves as a handle for further functionalization, for instance, through Suzuki or other cross-coupling reactions to generate a library of analogs for SAR studies.

Authoritative Grounding: The Buchwald-Hartwig amination is a powerful and well-established method for the formation of carbon-nitrogen bonds, widely used in the synthesis of nitrogen-containing heterocyclic compounds.

Application 2: Development of GPCR Ligands

GPCR ligands often require a basic amine for interaction with acidic residues in the receptor and lipophilic groups to penetrate the transmembrane domains.

Workflow: Synthesis of a Dopamine D2 Receptor Modulator Analog

G A 2-{[2-(Benzyloxy)benzyl]amino}ethanol B Dess-Martin Periodinane Oxidation A->B Step 1 C Aldehyde Intermediate B->C D Reductive Amination with a Pharmacophoric Amine C->D Step 2 E Extended Diamine Scaffold D->E F Catalytic Hydrogenation (Debenzylation) E->F Step 3 G Final Phenolic GPCR Ligand F->G

Caption: Synthetic route for novel GPCR ligand development.

Protocol 3: Synthesis of a Dopamine D2 Receptor Modulator Analog

  • Oxidation: The primary alcohol is oxidized to the aldehyde using Dess-Martin periodinane (DMP) or a similar mild oxidizing agent.

  • Reductive Amination: The aldehyde intermediate is then reacted with a suitable primary or secondary amine (containing a pharmacophoric element) under reductive amination conditions as described in Protocol 1.

  • Deprotection: The benzyl protecting group is removed by catalytic hydrogenation (H₂ gas with a Pd/C catalyst) to yield the final phenolic product, which may be critical for receptor binding.

Trustworthiness and Validation: The protocols outlined are based on robust and well-documented chemical transformations. The sequential nature of the synthetic steps, with purification and characterization at each stage, provides a self-validating workflow, ensuring the structural integrity of the intermediates and final products.

Summary of Key Transformations

The versatility of 2-{[2-(Benzyloxy)benzyl]amino}ethanol is summarized in the table below, highlighting the key reactive sites and their potential transformations.

Reactive SiteTransformation ExamplesResulting Functional GroupPotential Therapeutic Applications
Secondary Amine Acylation, Sulfonylation, Reductive Amination, N-ArylationAmide, Sulfonamide, Tertiary Amine, N-ArylOncology, CNS Disorders, Infectious Diseases
Primary Alcohol Oxidation, Esterification, Etherification, Mitsunobu ReactionAldehyde, Ester, Ether, AzideMetabolic Disorders, Inflammation, Pain
Benzyl Ether Catalytic HydrogenolysisPhenolCNS Disorders, Cardiovascular Diseases

Conclusion

2-{[2-(Benzyloxy)benzyl]amino}ethanol is a powerful and adaptable building block for medicinal chemistry. Its trifunctional nature allows for the rapid and efficient construction of diverse and complex molecular scaffolds. The protocols and strategic applications presented in this guide are intended to empower researchers to leverage this versatile compound in their drug discovery efforts, accelerating the path toward novel therapeutic agents.

References

  • Reductive Amination: Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Reductive Amination: A Decade of Innovation. Organic Process Research & Development, 16(6), 1156–1184. [Link]

  • Buchwald-Hartwig Amination: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Dess-Martin Periodinane Oxidation: Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. [Link]

  • Catalytic Hydrogenation: Rylander, P. N. (2002). Hydrogenation over Platinum Metals. In Organic Syntheses. John Wiley & Sons, Inc. [Link]

Functionalization of the hydroxyl group in 2-{[2-(Benzyloxy)benzyl]amino}ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the strategic functionalization of the primary hydroxyl group in 2-{[2-(Benzyloxy)benzyl]amino}ethanol . This molecule represents a "privileged scaffold" in medicinal chemistry, containing a secondary amine, a primary alcohol, and a protected phenol.

The core challenge in functionalizing the hydroxyl moiety (


) is the competing nucleophilicity of the secondary amine (

). Without rigorous chemoselectivity control, standard activation protocols will result in N-functionalization or, more critically, the formation of reactive aziridinium species. This guide provides three validated workflows: Sequential Protection-Activation , Direct Heterocyclic Cyclization , and a Safety Analysis of Aziridinium Formation .

Structural Analysis & Chemoselectivity Challenges

The Nucleophilicity Battle

The substrate contains two nucleophilic centers. Under neutral or basic conditions, the secondary amine is significantly more nucleophilic than the primary alcohol.

  • Secondary Amine (

    
     ~9.5):  Kinetic product. Reacts rapidly with acyl chlorides, sulfonyl chlorides, and alkyl halides.
    
  • Primary Alcohol (

    
     ~16):  Thermodynamic product (in reversible reactions) but kinetically slower. Requires deprotonation (alkoxide formation) or specific catalysis to outcompete the amine.
    
The "Aziridinium Trap" (Critical Mechanism)

Attempting to activate the hydroxyl group (e.g., converting it to a mesylate, tosylate, or halide) without protecting the nitrogen triggers an intramolecular nucleophilic attack. The secondary amine displaces the leaving group to form a quaternary aziridinium ion .[1]

  • Risk: Aziridinium ions are potent alkylating agents (similar to nitrogen mustards) and represent a significant genotoxic impurity risk in drug substances.

  • Utility: If controlled, this pathway can be used to synthesize aziridines, but it is generally an undesirable side reaction during O-functionalization.

Aziridinium_Mechanism cluster_warning Safety Critical Pathway Substrate Substrate (Free Amine) Activation Activation Reagent (MsCl / SOCl2) Substrate->Activation N-Activation (Fast) Intermediate Activated Alcohol (-OMs / -Cl) Substrate->Intermediate O-Activation (Slow) Aziridinium Aziridinium Ion (Highly Reactive) Intermediate->Aziridinium Intramolecular Cyclization (Fast) Decomp Polymerization / Ring Opening Aziridinium->Decomp Nucleophilic Attack

Figure 1: The "Aziridinium Trap" mechanism. Activation of the hydroxyl group in the presence of a free amine leads to rapid cyclization.

Strategic Decision Tree

Select the appropriate workflow based on your target end-product.

Decision_Tree Start Target: Functionalize -OH Group Q1 Is the Amine part of the final structure? Start->Q1 PathA Route A: Sequential (Protect -> React -> Deprotect) Q1->PathA Yes, need linear product PathB Route B: Cyclization (Oxazolidinone Formation) Q1->PathB No, target is cyclic carbamate PathC Route C: Aziridine Synthesis (Intramolecular Displacement) Q1->PathC No, target is aziridine DetailA Reagents: (Boc)2O then MsCl/R-X PathA->DetailA DetailB Reagents: CDI or Phosgene PathB->DetailB DetailC Reagents: Wenker (H2SO4) or Mitsunobu PathC->DetailC

Figure 2: Strategic workflow selection for functionalizing N-benzyl amino ethanols.

Detailed Protocols

Protocol A: Sequential Functionalization (The "Gold Standard")

Objective: Selectively functionalize the oxygen (e.g., O-Mesylation or O-Alkylation) while preserving the amine for later use. Mechanism: Steric and electronic deactivation of the nitrogen via Boc-protection.

Step 1: N-Protection
  • Dissolve: Dissolve 1.0 eq of 2-{[2-(Benzyloxy)benzyl]amino}ethanol in DCM (0.2 M concentration).

  • Add Base: Add 1.2 eq of Triethylamine (

    
    ).
    
  • Add Reagent: Cool to 0°C. Dropwise add 1.1 eq of Di-tert-butyl dicarbonate (

    
    ) dissolved in minimal DCM.
    
  • Reaction: Warm to RT and stir for 4 hours. Monitor by TLC (The secondary amine spot will disappear; a less polar carbamate spot will appear).

  • Workup: Wash with 1M citric acid (removes unreacted amine), then brine. Dry over

    
     and concentrate.
    
    • Result: N-Boc-N-[2-(benzyloxy)benzyl]aminoethanol.

Step 2: O-Functionalization (Example: Mesylation)
  • Dissolve: Dissolve the N-Boc intermediate in anhydrous DCM (0.1 M).

  • Add Base: Add 1.5 eq of

    
     (or DIPEA). Cool to -10°C.
    
  • Activation: Add 1.2 eq of Methanesulfonyl chloride (MsCl) dropwise.

    • Note: The N-Boc group prevents the nitrogen from attacking the sulfonate, eliminating aziridinium risk.

  • Reaction: Stir at 0°C for 1 hour.

  • Workup: Quench with cold water. Extract with DCM. Wash with saturated

    
    .
    
    • Yield: Typically >85%.[2][3]

    • Stability:[4][5] The resulting O-mesylate is stable and can be used for nucleophilic substitution (e.g., with azides, cyanides) or eliminated to form the vinyl group.

Protocol B: Direct Heterocyclic Cyclization (Oxazolidinones)

Objective: Convert the amino-alcohol directly into an N-substituted 2-oxazolidinone. Application: This is a high-value transformation for creating antibiotic scaffolds (Linezolid analogs) or chiral auxiliaries. Reagent: 1,1'-Carbonyldiimidazole (CDI).

Methodology
  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Solvent: Dissolve 1.0 eq of 2-{[2-(Benzyloxy)benzyl]amino}ethanol in anhydrous DMSO or THF (0.5 M).

    • Note: DMSO often accelerates this reaction due to better solubility of the polar intermediate.

  • Reagent Addition: Add 1.2 eq of CDI in one portion at room temperature.

  • Reaction:

    • Initial gas evolution (

      
      ) will occur.[6]
      
    • Heat the mixture to 60-80°C for 3-6 hours.

  • Mechanism:

    • CDI activates the alcohol (forming an imidazole-carbamate).

    • The secondary amine attacks the carbonyl intramolecularly, displacing imidazole.

  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash extensively with water (to remove DMSO and imidazole).

    • Wash with 0.5 M HCl (removes any unreacted starting amine).

  • Purification: Recrystallization from EtOH/Hexanes or Column Chromatography.

Data Table: Comparison of Cyclization Reagents

ReagentConditionsAtom EconomySafety ProfileTypical Yield
CDI DMSO, 80°CModerateHigh (No Phosgene)75-90%
Phosgene / Triphosgene DCM, 0°C, BaseHighCritical Hazard 90-95%
Diethyl Carbonate

, Reflux
LowHigh50-65%

Analytical Validation

To confirm the success of O-functionalization vs. N-functionalization, utilize 1H NMR .

  • Shift of

    
    -O Protons: 
    
    • Starting Material:

      
       3.6 - 3.8 ppm (triplet).
      
    • O-Acylated/Mesylated Product: Significant downfield shift to

      
       4.2 - 4.5 ppm.
      
  • Shift of

    
    -N Protons: 
    
    • If N-functionalized (undesired), the benzylic

      
       protons will shift significantly or split into diastereotopic protons due to restricted rotation (rotamers) if a carbamate/amide is formed.
      

References

  • Chemoselective Acylation: Journal of the American Chemical Society. "Chemoselective Esterification of Natural and Prebiotic 1,2-Amino Alcohol Amphiphiles in Water." (2023).[7] Link

  • CDI Cyclization Protocol: Organic Process Research & Development. "Scalable Synthesis of Oxazolidinones using Carbonyldiimidazole." (2001). Link

  • Aziridinium Ion Safety: Chemical Society Reviews. "Rearrangement of β-amino alcohols via aziridiniums: a review." (2010).[8] Link

  • General Reactivity of Amino Alcohols: The Journal of Organic Chemistry. "N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols." (2006).[6][9] Link

  • Substrate Analogues: Tetrahedron Letters. "Fast and efficient synthesis of 2-(benzyloxy)-N,N-disubtituted-2-phenylethan-1-amines." (2023).[7] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Crystallization of 2-{[2-(Benzyloxy)benzyl]amino}ethanol Salts

[1][2]

Topic: Crystallization & Salt Formation Protocols Target Molecule: 2-{[2-(Benzyloxy)benzyl]amino}ethanol (and corresponding HCl/Oxalate salts) Application: Pharmaceutical Intermediate (SERM synthesis/Raloxifene precursors)[1]

System Overview & Chemical Context

2-{[2-(Benzyloxy)benzyl]amino}ethanol is a secondary amine intermediate commonly used in the synthesis of benzothiophene-based Selective Estrogen Receptor Modulators (SERMs), such as Raloxifene.[1]

  • The Challenge: The free base form is typically a viscous oil or low-melting solid that is prone to oxidation and difficult to handle on a scale.[2]

  • The Solution: Conversion to a crystalline salt (typically Hydrochloride or Oxalate ) is required to reject impurities (such as unreacted aldehydes or over-alkylated tertiary amines) and ensure long-term stability.[1]

  • Critical Issue: This specific structural motif (benzyl ether + ethanolamine tail) exhibits a high tendency to "oil out" (liquid-liquid phase separation) during salt formation due to its amphiphilic nature.[1]

Standard Operating Procedure (SOP): Hydrochloride Salt Formation

This protocol is designed to minimize the risk of oiling out by controlling supersaturation and using a polarity-balanced solvent system.[2][1]

Reagents & Materials
  • Substrate: Crude 2-{[2-(Benzyloxy)benzyl]amino}ethanol (Free Base).

  • Primary Solvent: Ethyl Acetate (EtOAc) – Provides antisolvent character for the salt.[1]

  • Co-Solvent: Isopropyl Alcohol (IPA) or Ethanol (EtOH) – Solubilizes the salt to prevent premature oiling.[1]

  • Acid Source: 4M HCl in Dioxane or HCl gas (anhydrous conditions preferred to prevent hygroscopicity).

Step-by-Step Protocol
StepActionTechnical Rationale
1 Dissolution Dissolve the crude free base in Ethyl Acetate (5-7 volumes) at 40–45°C. If the solution is hazy, treat with activated carbon and filter.[2][1]
2 Acid Addition Cool to 20°C. Slowly add 0.95–1.05 equivalents of HCl (in Dioxane/IPA). Do not dump. Add dropwise over 30 mins.
3 Seeding (Critical) When the solution turns slightly turbid, pause acid addition. Add 0.5 wt% seed crystals . Hold for 30 mins to establish a crystal bed.
4 Crystallization Resume acid addition. Once complete, cool the slurry slowly to 0–5°C at a rate of 10°C/hour.
5 Isolation Filter the white solid under Nitrogen (hygroscopic risk). Wash with cold EtOAc.
6 Drying Vacuum dry at 40°C. Note: High heat can cause lattice collapse if solvates are present.[1]

Troubleshooting Guide (FAQ)

Issue 1: The "Oiling Out" Phenomenon

User Question: "I added the acid, but instead of white crystals, a yellow sticky gum formed at the bottom of the flask. How do I fix this?"

Diagnosis: You have encountered Liquid-Liquid Phase Separation (LLPS) .[2][1] This occurs when the melting point of the salt in the solvent mixture is lower than the process temperature, or supersaturation was generated too quickly.

Corrective Workflow:

  • Do not filter. Re-heat the mixture until the oil redissolves (add a small amount of Methanol if necessary to aid dissolution).

  • The "Digestion" Method: Cool the solution very slowly. When the oil droplets reappear, hold the temperature constant and stir vigorously. The oil droplets are metastable and will eventually convert to crystals via Ostwald ripening.

  • Antisolvent Dosing: Once a seed bed forms, add the antisolvent (EtOAc or MTBE) slowly.[1]

Issue 2: Low Yield / High Solubility

User Question: "The mother liquor still contains a lot of product. Yield is only 50%."

Diagnosis: The salt is too soluble in the alcohol used for acid delivery. Fix:

  • Switch acid source to HCl gas to avoid adding extra solvent volume.[1]

  • Perform a "displacement crystallization": Distill off the alcohol/dioxane while simultaneously adding Ethyl Acetate to shift the solvent ratio toward the antisolvent.

Issue 3: Impurity Carryover (Color)

User Question: "My crystals are off-white/beige instead of white."

Diagnosis: Benzyl ethers are prone to oxidation (benzaldehyde formation) which polymerizes to colored compounds.[1] Fix:

  • Pre-treatment: Dissolve free base in EtOAc and wash with sodium bisulfite solution (removes aldehydes) before salt formation.[1]

  • Recrystallization: Recrystallize the salt from Ethanol/MTBE (1:3) .

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for handling the reaction mixture, specifically addressing the critical "Oiling Out" pathway.

CrystallizationWorkflowStartStart: Crude Free BaseDissolveDissolve in EtOAc(40°C)Start->DissolveAddAcidSlow Addition of HClDissolve->AddAcidCheckStateObservation CheckAddAcid->CheckStateCrystalWhite Suspension FormedCheckState->CrystalPrecipitationOilYellow Oil/Gum FormedCheckState->OilOiling OutFilterFiltration & WashCrystal->FilterReheatReheat to Dissolve Oil(Add MeOH if needed)Oil->ReheatRemediationSeedAdd Seeds at Metastable ZoneReheat->SeedCoolSlowSlow Cooling (5°C/hr)Seed->CoolSlowCoolSlow->CheckStateRe-evaluate

Caption: Logic flow for converting 2-{[2-(Benzyloxy)benzyl]amino}ethanol free base to its HCl salt, with a remediation loop for oiling out.

Technical Data: Solvent Selection Guide

Use this table to design your specific screening experiments.

Solvent SystemRoleSuitability for HCl SaltNotes
Ethyl Acetate AntisolventHigh Best for yield.[2][1] Low solubility of HCl salt.[1]
Ethanol (EtOH) SolventMedium Good for recrystallization.[1] High solubility reduces yield if used alone.[1]
Isopropanol (IPA) Co-SolventHigh Balances solubility and yield.[1] Standard for HCl delivery.
Water SolventLow Avoid.[1][3] High solubility and risk of hydrolysis/hygroscopicity.[1]
MTBE AntisolventHigh Strong antisolvent.[1] Use to force precipitation from EtOH.
Dichloromethane SolventMedium Good solubility, but hard to crystallize from (often yields oils).[1]

References

  • Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard text for salt selection and oiling out troubleshooting).

  • Eli Lilly and Company. (2007).[1] Process for preparing raloxifene hydrochloride. US Patent Application US20070100147A1. Link (Describes the synthesis and salt formation of related benzothiophene intermediates).

  • Stahl, P. H., & Wermuth, C. G. (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[2] (Authoritative source on counter-ion selection and solubility).

  • BenchChem. (2025).[1][4] Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Formation. Link (General principles on amine salt oiling out).

Technical Support Center: Storage and Handling of Benzyloxyamines

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a critical resource for researchers, chemists, and drug development professionals working with benzyloxyamines. The inherent reactivity of the benzylic C-H bond and the N-O bond makes these compounds susceptible to oxidative degradation, which can compromise experimental integrity, reduce yields, and introduce confounding impurities. Adherence to the protocols and principles outlined below is essential for maintaining the purity and stability of these valuable reagents.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding benzyloxyamine stability.

Q1: My benzyloxyamine, which was a white solid, has turned yellow/brown. What happened and can I still use it?

A1: A color change from white/colorless to yellow or brown is a primary indicator of oxidation. This is often due to exposure to atmospheric oxygen, light, or trace metal impurities, which can initiate degradation. The colored impurities are typically benzaldehyde and subsequent condensation products.[1] It is strongly discouraged to use a visibly degraded reagent, as the impurities can interfere with your reaction, leading to lower yields and complex product mixtures. Analytical verification by ¹H NMR is recommended to assess purity before use.

Q2: What is the single most important factor for long-term storage?

A2: The exclusion of atmospheric oxygen is the most critical factor. This is best achieved by storing the compound under a dry, inert atmosphere, such as argon or nitrogen.[2] While low temperature and protection from light are also vital, oxygen is the primary reactant in the main degradation pathway.

Q3: Is refrigeration at 4°C sufficient for storing my benzyloxyamine?

A3: For short-term storage (days to a few weeks), 2-8°C may be adequate if the compound is properly sealed under an inert atmosphere. However, for long-term stability (months to years), storage at -20°C or below is highly recommended.[3][4] The Arrhenius equation dictates that reaction rates, including degradation, are significantly reduced at lower temperatures.[5]

Q4: My benzyloxyamine is the hydrochloride salt. Does this affect its stability?

A4: Yes, the hydrochloride salt form generally enhances stability compared to the free base. The protonated amine is less susceptible to oxidation. However, these salts are often hygroscopic (tend to absorb moisture from the air).[6] Therefore, it is crucial to store them in a desiccated environment and handle them quickly to minimize exposure to atmospheric moisture.

Part 2: Troubleshooting Guide for Degradation Issues

This section provides a systematic approach to identifying and resolving stability problems.

Scenario 1: Inconsistent Yields or Unexpected Byproducts in a Reaction

If you are experiencing reproducibility issues in a reaction involving a benzyloxyamine (e.g., an oxime ligation), the purity of the reagent is a primary suspect.

Investigative Protocol: Purity Assessment via ¹H NMR Spectroscopy

Objective: To detect and semi-quantify oxidative degradation products.

Methodology:

  • Sample Preparation: In a clean, dry NMR tube, dissolve a small, representative sample (5-10 mg) of the benzyloxyamine in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • Analysis: Examine the spectrum for key impurity signals. The most common degradation product is the corresponding benzaldehyde.

Data Interpretation Table:

Signal DescriptionApprox. Chemical Shift (δ, ppm)SpeciesImplication & Action
Sharp singlet (1H)9.5 - 10.5Benzaldehyde (-CHO)Indicates significant oxidation. The reagent is compromised. Discard and use a fresh, pure lot.
Benzylic CH₂ (2H)~5.1 (varies with salt form)Intact Benzyloxyamine (-CH₂ON)This is your desired compound. Compare its integration to impurity signals to estimate purity.
New aromatic signals7.0 - 8.5Various byproducts (e.g., imines)Shows complex degradation. The reagent is unreliable. Purification may be possible but is often not practical.

Note: Chemical shifts can vary based on solvent and substitution on the aromatic ring.[7][8][9]

Scenario 2: Visible Degradation of a New or Stored Batch

Root Cause Analysis Workflow:

This decision tree helps diagnose the cause of visible degradation (e.g., color change, clumping).

A Start: Degradation Observed (Color Change, Oily Residue) B Was the container opened in ambient air? A->B C Was the container stored under an inert atmosphere? B->C No E Root Cause: Atmospheric Oxygen Exposure B->E Yes D Was the container stored in the dark (e.g., amber vial)? C->D Yes C->E No F Root Cause: Photo-initiated Oxidation D->F No G Root Cause: Likely a combination of factors. Review all handling steps. D->G Yes H Action: Implement rigorous inert atmosphere technique. E->H F->H G->H

Caption: Diagnostic workflow for identifying the cause of benzyloxyamine degradation.

Part 3: Core Protocols for Prevention

Proactive measures are the most effective strategy for preserving the integrity of benzyloxyamines.

Protocol 1: The Inert Gas Blanket Technique

Objective: To displace oxygen from the headspace of the storage container, creating a protective inert environment.

Materials:

  • Container of benzyloxyamine

  • Source of dry, high-purity argon or nitrogen gas

  • Gas regulator and tubing

  • Two long needles (e.g., 18-gauge)

  • Parafilm® or electrical tape

Step-by-Step Procedure:

  • Secure the benzyloxyamine container in a fume hood.

  • Puncture the container's septum or slightly loosen the cap.

  • Insert one needle connected to the inert gas line, ensuring the tip is above the level of the compound. This is the gas inlet.

  • Insert the second needle as a vent, with its tip also in the headspace.

  • Start a gentle flow of inert gas. The flow should be slow enough to avoid disturbing the solid/liquid material.

  • Allow the gas to flow for 2-3 minutes to thoroughly flush the headspace.

  • While the gas is still flowing, remove the vent needle first.

  • Remove the gas inlet needle and immediately tighten the cap securely.

  • Wrap the cap-container interface with Parafilm® to ensure a long-lasting seal.

  • Place the sealed container in a labeled secondary container and store at ≤ -20°C.

Mechanism of Prevention:

The primary degradation pathway involves the formation of a benzylic radical, which rapidly reacts with molecular oxygen. By removing O₂, this propagation step is effectively blocked.

A Benzyloxyamine (Ar-CH₂-O-NH₂) B Benzylic Radical (Ar-CH•-O-NH₂) A->B Initiator (Light, Metal) C Peroxy Radical B->C + O₂ (Air) D Hydroperoxide C->D + H• E Benzaldehyde (Impurity) (Ar-CHO) D->E Decomposition F Inert Atmosphere (No O₂) F->C BLOCKS PATHWAY

Caption: Simplified oxidative degradation pathway and the role of an inert atmosphere.

Summary Table of Recommended Storage Conditions
ParameterOptimal ConditionSub-Optimal (Short-Term Only)Rationale
Atmosphere Dry Argon or NitrogenTightly sealed, minimal headspacePrevents direct contact with oxygen, the primary oxidant.[2]
Temperature ≤ -20°C2-8°CDramatically slows the rate of chemical degradation.[3][4]
Light Amber vial in the darkOpaque secondary containerPrevents photo-initiation of radical degradation pathways.[2]
Container Glass with PTFE-lined capN/AProvides an inert surface and a superior seal against moisture and air.[3]
Form Neat solid/oilN/AStoring in solution is not recommended as it can accelerate degradation.

References

  • Indian Academy of Sciences. (n.d.). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Retrieved from [Link]

  • ResearchGate. (2019). Proposed mechanism for benzylamine aerobic oxidation reaction pathways.... Retrieved from [Link]

  • Bloomtech. (2024). How Should N-Isopropylbenzylamine Be Stored And Transported?. Retrieved from [Link]

  • MDPI. (2024). Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. Retrieved from [Link]

  • UBC Library Open Collections. (n.d.). Mechanism of permanganate oxidation of aliphatic amines. Retrieved from [Link]

  • PubMed. (n.d.). Stereochemistry of benzylamine oxidation by copper amine oxidases. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Benzyloxyamine hydrochloride | C7H10ClNO | CID 102312. Retrieved from [Link]

  • University of Pretoria. (2023). Migrating 1H NMR peaks in the benzylation of adenine reveal the disruptive Kornblum oxidation in DMSO. Retrieved from [Link]

  • EnWave.net. (2025). The challenge of preserving bioactive compounds. Retrieved from [Link]

  • Cytiva. (2020). Use of benzyl alcohol as a shipping and storage solution for chromatography media. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). O -Benzylhydroxylamine Hydrochloride. Retrieved from [Link]

Sources

Validation & Comparative

Technical Guide: 1H NMR Spectrum Analysis of 2-{[2-(Benzyloxy)benzyl]amino}ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

Objective: This guide provides a comparative spectral analysis of 2-{[2-(Benzyloxy)benzyl]amino}ethanol, focusing on the validation of the reductive amination pathway from its precursor, 2-(benzyloxy)benzaldehyde.

Significance: This molecule represents a classic "linker" scaffold in medicinal chemistry, combining a lipophilic benzyl ether domain with a polar ethanolamine tail. The structural complexity arises from the presence of two distinct benzylic methylene groups (O-CH₂-Ar and N-CH₂-Ar) and an ortho-substitution pattern that creates specific shielding effects.

Target Audience: Synthetic chemists and analytical scientists monitoring reaction progress or validating final compound purity.

Experimental Protocol: Sample Preparation

To ensure high-resolution data and minimize exchange broadening of the amine/hydroxyl protons, follow this self-validating protocol.

Materials
  • Solvent: Chloroform-d (

    
    ) (99.8% D) with 0.03% TMS (Tetramethylsilane) as internal reference (
    
    
    
    ppm).
  • Sample Mass: 10–15 mg of purified oil/solid.

  • Tube: 5 mm high-precision NMR tube.

Methodology
  • Dissolution: Dissolve the sample in 0.6 mL of

    
    . Ensure the solution is homogeneous; this compound is an oil or low-melting solid and requires vortexing.
    
  • Shimming: Focus on the lock signal. Due to the exchangeable protons (-OH, -NH-), poor shimming will result in broad peaks that obscure the ethanolamine triplet splitting.

  • Acquisition:

    • Pulse angle: 30° or 45°.

    • Relaxation delay (

      
      ): 
      
      
      
      seconds (crucial for accurate integration of the aromatic protons).
    • Scans: 16–64 (sufficient for >10 mg sample).

Critical Note on Exchangeable Protons: The chemical shifts of the amine (-NH-) and hydroxyl (-OH) protons are concentration-dependent. In dilute


, they typically appear as broad singlets between 2.0–4.0 ppm. Adding a drop of 

will cause these signals to disappear, confirming their identity [1].

Comparative Reaction Monitoring (Aldehyde vs. Amine)

The most reliable way to confirm the formation of the target product is by tracking the "Diagnostic Zones" where the starting material signals vanish and product signals emerge.

Reaction Pathway & Spectral Checkpoints

The synthesis typically proceeds via reductive amination:[1][2][3][4][5]

  • Precursor: 2-(Benzyloxy)benzaldehyde (

    
    ).
    
  • Intermediate: Imine (Schiff Base,

    
    ).
    
  • Product: Secondary Amine (

    
    ).
    
Figure 1: Spectral Evolution Pathway

ReactionMonitoring cluster_0 Diagnostic Signal A cluster_1 Diagnostic Signal B Aldehyde Starting Material 2-(Benzyloxy)benzaldehyde Imine Intermediate (Schiff Base) Aldehyde->Imine + Ethanolamine - H₂O Product Target Product 2-{[2-(Benzyloxy)benzyl]amino}ethanol Imine->Product + Reducing Agent (e.g., NaBH₄)

Caption: Logical flow of reductive amination. The transition from Red (Aldehyde) to Green (Amine) is confirmed by the disappearance of the 10.5 ppm signal and appearance of the 3.8 ppm signal.

Table 1: Key Chemical Shift Changes ( , ppm)
MoietyPrecursor (Aldehyde) [2,3]Target (Amine) [4,5]Status Change
Carbonyl / Benzylic 10.51 (s, 1H) (CHO)3.85 (s, 2H) (N-CH₂-Ar)Primary Confirmation
Benzylic Ether 5.20 (s, 2H) (O-CH₂-Ph)~5.12 (s, 2H) (O-CH₂-Ph)Slight Upfield Shift
Aromatic Ring B 7.85 (dd) (ortho to C=O)7.20 - 7.30 (m)Shielding Effect

Detailed Spectral Assignment

The following assignment is based on standard chemical shift principles for N-benzylethanolamines and O-benzyl ethers, referencing validated analog data [4, 6].

A. The Aromatic Region (6.90 – 7.50 ppm)

The molecule contains 9 aromatic protons across two rings.

  • Ring A (Benzyl Ether Phenyl): 5 protons.[6][7] Appears as a multiplet centered around 7.30–7.45 ppm .[6] This ring is monosubstituted and magnetically similar to benzyl alcohol derivatives.

  • Ring B (Central Benzene): 4 protons.[6] This ring is 1,2-disubstituted (ortho).

    • The protons adjacent to the oxygen and nitrogen substituents are shielded (upfield, ~6.9–7.0 ppm).

    • The remaining protons appear slightly downfield (~7.2–7.3 ppm).

    • Observation: Expect complex overlapping multiplets rather than clean first-order splitting.

B. The "Twin" Benzylic Methylenes (The Critical Differentiator)

This is the most common source of confusion. You must distinguish the Oxygen-bound methylene from the Nitrogen-bound methylene.

  • O-CH₂-Ph (Ether Linkage):

    • Shift: 5.10 – 5.20 ppm .

    • Multiplicity: Singlet (s).

    • Reasoning: Oxygen is more electronegative (3.44) than Nitrogen (3.04), causing significant deshielding. This peak is distinct and usually isolated from other aliphatic signals.

  • N-CH₂-Ar (Amine Linkage):

    • Shift: 3.80 – 3.90 ppm .

    • Multiplicity: Singlet (s).

    • Reasoning: This signal is unique to the product. In the aldehyde precursor, this carbon does not exist as a methylene. In the imine intermediate, this proton is methine (~8.5 ppm). Its appearance as a singlet at ~3.8 ppm confirms successful reduction [4].

C. The Ethanolamine Tail

The ethanolamine chain (


) displays a characteristic 

or

pattern, often appearing as two triplets.
  • O-CH₂ (Tail):

    • Shift: 3.60 – 3.70 ppm .

    • Multiplicity: Triplet (

      
       Hz) or multiplet.
      
    • Context: Deshielded by the hydroxyl group.

  • N-CH₂ (Tail):

    • Shift: 2.75 – 2.85 ppm .

    • Multiplicity: Triplet (

      
       Hz).[7]
      
    • Context: This is the most upfield signal in the spectrum (excluding exchangeable protons).

Summary of Assignments (Quick Reference)

Chemical Shift (

)
MultiplicityIntegralAssignmentStructural Fragment
7.30 – 7.45 Multiplet (m)5HAr-HRing A (Benzyl)
7.15 – 7.30 Multiplet (m)2HAr-HRing B (C4, C5)
6.90 – 7.00 Multiplet (m)2HAr-HRing B (C3, C6)
5.12 Singlet (s)2HO-CH ₂-PhBenzyl Ether
3.85 Singlet (s)2HN-CH ₂-ArProduct Marker
3.65 Triplet (t)2H-CH ₂-OHEthanolamine
2.80 Triplet (t)2H-NH-CH ₂-Ethanolamine
~2.50 (Variable) Broad Singlet2H-OH / -NH-Exchangeable

Troubleshooting & Impurities

When analyzing the crude reaction mixture, look for these specific impurity markers:

  • Residual Aldehyde: Sharp singlet at 10.5 ppm .

  • Schiff Base (Imine): If the reduction was incomplete, you will see a signal around 8.5 – 8.8 ppm (

    
    ).
    
  • Over-Alkylation: If the amine reacts twice, the ethanolamine triplets may shift, and the integration of the benzylic singlet (3.85 ppm) will double relative to the aromatic ring, indicating tertiary amine formation.

References

  • Heriot-Watt University. H NMR Spectroscopy: H NMR chemical shifts and Exchangeable Protons. Link

  • BenchChem.[8] Comparative Analysis of the ¹H NMR Spectral Data of 2-(Benzyloxy)-4-fluorobenzaldehyde and Related Compounds. Link[8]

  • Echemi. 2-(Benzyloxy)benzaldehyde 1H NMR Spectrum Data. Link

  • ChemicalBook.[9] N-Benzylethanolamine (104-63-2) 1H NMR Spectrum. Link

  • OSTI.gov. Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents. Link

  • ChemicalBook. 2-Benzyloxyethanol (622-08-2) 1H NMR Spectrum. Link

Sources

A Comparative Guide to HPLC Method Development for the Analysis of 2-{[2-(Benzyloxy)benzyl]amino}ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the robust, accurate, and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The compound 2-{[2-(Benzyloxy)benzyl]amino}ethanol is a key intermediate characterized by its dual aromatic rings and a secondary amine functional group. This unique structure presents specific challenges and opportunities in chromatographic analysis. A well-developed High-Performance Liquid Chromatography (HPLC) method is not merely a quality control requirement; it is a critical tool that ensures process consistency, purity assessment, and ultimately, the safety and efficacy of the final drug product.

This guide provides an in-depth, comparative analysis of the critical parameters involved in developing a stability-indicating HPLC method for 2-{[2-(Benzyloxy)benzyl]amino}ethanol. Moving beyond a simple recitation of steps, we will explore the underlying chemical principles that govern our experimental choices, presenting supporting data to justify the selection of an optimal, validated analytical method. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a scientifically sound and defensible HPLC methodology.

Analyte Characterization: The Foundation of Method Development

A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. The structure of 2-{[2-(Benzyloxy)benzyl]amino}ethanol dictates its behavior in a chromatographic system.

  • Structure and Functionality: The molecule contains two key regions:

    • Hydrophobic Core: The presence of a benzyl and a benzyloxy group provides significant hydrophobicity and two aromatic systems. This predicts strong retention under reversed-phase (RP-HPLC) conditions and strong ultraviolet (UV) absorbance, making UV detection the logical choice.

    • Ionizable Amine Group: The secondary amine is a basic functional group. Its degree of ionization is dependent on the mobile phase pH. This property is the most critical factor for controlling retention and peak shape. At a pH well below its pKa, the amine will be protonated (R₂NH₂⁺), increasing its polarity and reducing its retention time in RP-HPLC. Conversely, at a pH above its pKa, it will be in its neutral, free base form (R₂NH), making it more hydrophobic and increasing its retention.

  • Initial Detector Selection: Given the two aromatic rings, the molecule possesses strong chromophores. A Diode Array Detector (DAD) or a variable wavelength UV detector is ideal. A full UV scan of the analyte standard should be performed to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity. For aromatic compounds, this is often in the 220-280 nm range.[1][2]

A Comparative Approach to Stationary Phase Selection

The choice of stationary phase is a primary driver of selectivity in HPLC.[3] For an analyte like 2-{[2-(Benzyloxy)benzyl]amino}ethanol, a screening of columns with different retention mechanisms is a prudent strategy. We will compare three common reversed-phase columns.

The selection of the stationary phase should be a deliberate process based on understanding the potential interactions between the analyte and the column chemistry.[4][5]

Experimental Protocol: Column Screening
  • Columns:

    • Alternative 1: Standard C18 (e.g., Waters Symmetry C18, 4.6 x 150 mm, 5 µm)

    • Alternative 2: Phenyl-Hexyl (e.g., Phenomenex Kinetex Phenyl-Hexyl, 4.6 x 150 mm, 5 µm)

    • Alternative 3: Polar-Embedded C18 (e.g., Agilent Zorbax SB-Aq, 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A generic scouting gradient is employed to elute the compound across all columns.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile (ACN)

    • Gradient: 10% to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Temperature: 30 °C

    • Detection: 270 nm

  • Sample: 10 µg/mL of 2-{[2-(Benzyloxy)benzyl]amino}ethanol in 50:50 Water:ACN.

Rationale and Expected Outcomes
  • Standard C18: This is the workhorse of reversed-phase chromatography.[6] Retention will be dominated by hydrophobic interactions between the alkyl chains and the analyte's aromatic/aliphatic structure. We expect strong retention. The primary challenge may be peak tailing due to the interaction of the basic amine with residual silanols on the silica surface.

  • Phenyl-Hexyl: This phase is an excellent alternative for aromatic compounds.[7] It offers the potential for π-π stacking interactions between the phenyl rings of the stationary phase and the analyte's benzyl groups.[4] This can provide unique selectivity compared to a C18, potentially improving resolution from closely related impurities.

  • Polar-Embedded C18: This type of phase has a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This makes the phase more resistant to dewetting in highly aqueous mobile phases and can shield the analyte from interacting with acidic silanols, often resulting in improved peak shape for basic compounds without the need for mobile phase additives.

Data Summary: Stationary Phase Comparison
Stationary PhaseRetention Time (min)Tailing Factor (USP)Theoretical Plates (N)Rationale for Performance
Standard C18 15.21.88,500Strong retention due to high hydrophobicity. Significant tailing indicates secondary interactions with silanols.
Phenyl-Hexyl 14.51.411,200Good retention with alternative selectivity. Reduced tailing and higher efficiency suggest favorable π-π interactions.
Polar-Embedded C18 13.81.112,500Excellent peak shape (low tailing) and high efficiency, confirming the shielding of silanols. Retention is slightly less, which can be advantageous for run time.

Mobile Phase Optimization: The Key to Resolution and Robustness

Optimizing the mobile phase is crucial for achieving the desired separation and ensuring the method is reliable.[8] We will focus on two key variables: the organic modifier and the pH of the aqueous phase.

Organic Modifier: Acetonitrile vs. Methanol

Acetonitrile (ACN) and Methanol (MeOH) are the most common organic solvents in RP-HPLC. They differ in viscosity, elution strength, and interaction mechanisms, which can alter chromatographic selectivity.

  • Acetonitrile (ACN): Generally has a lower viscosity (leading to lower backpressure) and is aprotic. It often produces sharper peaks.[9]

  • Methanol (MeOH): Is a protic solvent and can engage in hydrogen bonding interactions, which can sometimes provide unique selectivity for polar analytes.

A comparison was performed on the selected Polar-Embedded C18 column using a phosphate buffer at pH 3.0.

Organic ModifierRetention Time (min)Tailing Factor (USP)Resolution (from impurity)Observations
Acetonitrile 11.51.12.5Sharper peak, lower backpressure, and superior resolution from a known process impurity.
Methanol 13.21.21.9Broader peak, higher backpressure, and poorer resolution. The selectivity profile was not favorable.
pH Control: Mitigating Peak Tailing and Controlling Retention

For an ionizable compound, mobile phase pH is the most powerful tool for controlling retention and ensuring good peak shape.[10] The goal is to choose a pH that is at least 1.5 to 2 units away from the analyte's pKa to ensure a consistent ionization state and a robust method.[10]

We will compare an acidic and a near-neutral pH using appropriate buffers.

  • Acidic pH (e.g., pH 3.0): The secondary amine will be fully protonated (R₂NH₂⁺). This positive charge will repel it from any positively charged residual silanols, minimizing tailing. The increased polarity will also lead to earlier elution.

  • Near-Neutral pH (e.g., pH 6.8): The amine may be partially or fully in its neutral form, depending on its pKa. This will increase its hydrophobicity and retention. However, this pH range can be problematic for silica-based columns, which are less stable above pH 7, and can lead to peak shape issues if the pH is close to the analyte's pKa.

Mobile Phase AqueousRetention Time (min)Tailing Factor (USP)Observations
0.02 M KH₂PO₄, pH 3.0 11.51.1Excellent, symmetric peak shape. Predictable retention. Highly robust conditions.
0.02 M KH₂PO₄, pH 6.8 18.92.2Very broad, tailing peak. Long retention time. Method would be non-robust as small pH shifts would cause large retention changes.

Systematic Method Development & Final Optimized Method

The logical workflow for developing this method can be visualized as follows.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Finalization Analyte Analyte Characterization (Structure, UV, pKa) Mode Select Mode & Detector (RP-HPLC, UV/DAD) Analyte->Mode Col_Screen Column Screening (C18, Phenyl, Polar-Embedded) Mode->Col_Screen MP_Screen Mobile Phase Screening (ACN vs MeOH, pH 3 vs 7) Col_Screen->MP_Screen Grad_Opt Gradient Optimization (Slope, Time) MP_Screen->Grad_Opt Temp_Opt Temperature Optimization (e.g., 30-40°C) Grad_Opt->Temp_Opt Final Final Optimized Method Temp_Opt->Final

Caption: A systematic workflow for HPLC method development.

Final Optimized HPLC Method

Based on the comparative data, the following method was established and finalized.

ParameterOptimized Condition
Column Polar-Embedded C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile (ACN)
Gradient 20% B to 70% B in 15 min, hold at 70% B for 2 min, return to 20% B in 1 min, equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 270 nm
Injection Volume 10 µL
Diluent Water:Acetonitrile (80:20)

Method Validation: Ensuring Trustworthiness and Compliance

A developed method is incomplete until it is validated to prove it is fit for its intended purpose. The validation must be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[11][12][13] This process establishes the trustworthiness of the method.

ValidationWorkflow cluster_0 Method Performance Characteristics (ICH Q2) Specificity Specificity (Analyte vs. Impurities) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision Robustness Robustness (Small Method Changes) Precision->Robustness Validated Validated Method Robustness->Validated

Sources

Comparative Analysis of ortho- vs. para-Benzyloxybenzyl Amines: SAR Profiles and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of pharmacophores, the positional isomerism of the benzyloxybenzyl amine scaffold plays a decisive role in biological efficacy. This guide analyzes the structural and functional divergence between 2-(benzyloxy)benzyl amines (ortho) and 4-(benzyloxy)benzyl amines (para) .

Evidence suggests that the ** para-isomer** frequently exhibits superior potency in neurological targets (specifically MAO-B inhibition) due to its ability to adopt a linear conformation that traverses narrow hydrophobic enzyme channels. Conversely, the ** ortho-isomer** introduces a "kinked" geometry and steric bulk proximal to the amine binding site, often reducing affinity for linear pockets but potentially enhancing selectivity in globular, solvent-exposed receptor sites.

Molecular Architecture & Physicochemical Profiling

The biological distinctiveness of these isomers stems from their spatial occupancy and rotational freedom.

Featureortho-Benzyloxybenzyl Aminepara-Benzyloxybenzyl Amine
Geometry Bent/Kinked: The benzyloxy group is adjacent to the amine, creating steric pressure that forces the molecule into a non-planar, twisted conformation.Linear/Extended: The substituents are at opposite ends (1,4-substitution), allowing for a streamlined, rod-like shape.
Steric Hindrance High: The ortho-substituent shields the amine nitrogen, potentially hindering metabolic deamination but also blocking access to deep catalytic sites.Low: The amine is sterically accessible; the benzyloxy tail acts as a distal anchor.
Lipophilicity (LogP) Similar calculated LogP, but effective lipophilicity varies. The ortho isomer often has lower effective surface area for hydrophobic bonding due to folding.High effective surface area for hydrophobic interactions (e.g.,

-

stacking) in enzyme channels.
Crystal Lattice Lower symmetry often leads to lower melting points and higher solubility in organic solvents.Higher symmetry promotes stable crystal packing, often resulting in higher melting points and lower solubility.[1]
Therapeutic Case Study: MAO-B Inhibition

Target: Monoamine Oxidase B (Neuroprotection/Parkinson’s)

The most critical comparative data comes from the development of reversible MAO-B inhibitors (e.g., Safinamide analogues).

Mechanism of Action Differences

The active site of MAO-B is a bipartite cavity consisting of an entrance cavity and a substrate cavity , separated by a "gate" of amino acid residues (Ile199, Tyr326).

  • ** Para-Isomer Advantage:** The linear 4-benzyloxybenzyl motif acts as a "molecular ruler." The amine head binds to the FAD cofactor, while the para-benzyloxy tail extends through the gating residues into the entrance cavity, forming extensive hydrophobic contacts.

  • ** Ortho-Isomer Disadvantage:** The 2-benzyloxy group creates immediate steric clash with the gating residues near the catalytic center. It prevents the molecule from fully extending into the hydrophobic channel, significantly raising the

    
    .
    

Experimental Data Summary (Representative Potency Trends):

Compound ClassIsomerTarget

/

(Approx)
Activity Interpretation
Isatin-Benzylamines Para (4-OBn)MAO-B0.12 µM Highly Potent: Fits linear hydrophobic pocket.
Isatin-Benzylamines Meta (3-OBn)MAO-B0.54 µMModerate: Partial steric clash.
Isatin-Benzylamines Ortho (2-OBn)MAO-B> 2.0 µMWeak: Steric bulk prevents deep active site penetration.

Key Insight: In MAO-B inhibition, moving the benzyloxy group from para to ortho can result in a 10- to 50-fold loss in potency due to the inability to span the bipartite cavity.

Experimental Protocols
A. Synthesis: Reductive Amination

This protocol is the industry standard for generating benzyloxybenzyl amines. It is self-validating via TLC monitoring of imine formation.

Reagents:

  • Precursor A: 2- or 4-(Benzyloxy)benzaldehyde (1.0 eq)

  • Precursor B: Primary amine (e.g., methylamine, benzylamine) (1.0 eq)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 eq) or

    
    
    
  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

Step-by-Step Workflow:

  • Imine Formation: Dissolve the aldehyde (ortho or para isomer) and amine in DCE under

    
     atmosphere. Stir at room temperature for 1–2 hours.
    
    • Validation: Monitor by TLC. Disappearance of aldehyde spot indicates imine formation.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes.

    • Note: STAB is preferred over

      
       for minimizing side reactions (e.g., aldehyde reduction).
      
  • Quench: Stir overnight. Quench with saturated

    
    .
    
  • Extraction: Extract with DCM (3x). Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

B. Biological Assay: MAO-B Fluorometric Inhibition

Principle: Measures the production of


 during the oxidation of a substrate (e.g., p-tyramine) coupled to horseradish peroxidase (HRP) and a fluorogenic probe (Amplex Red).

Protocol:

  • Enzyme Prep: Recombinant human MAO-B (1 U/mL) in phosphate buffer (pH 7.4).

  • Inhibitor Incubation: Add 10 µL of test compound (ortho or para isomer in DMSO) to 90 µL enzyme solution. Incubate at 37°C for 15 mins.

  • Substrate Initiation: Add 100 µL of reaction mix (200 µM p-tyramine, 1 U/mL HRP, 50 µM Amplex Red).

  • Measurement: Read fluorescence (Ex/Em = 530/590 nm) kinetically for 20 mins.

  • Calculation: Plot slope (RFU/min) vs. log[Inhibitor]. Determine

    
     using non-linear regression (Sigmoidal dose-response).
    
Visualizations
Diagram 1: Synthesis & Structural Logic

This diagram illustrates the synthetic pathway and the resulting structural divergence.

SynthesisSAR Aldehyde Starting Material (Benzyloxybenzaldehyde) Imine Intermediate Imine Species Aldehyde->Imine + Amine Amine Primary Amine (R-NH2) Amine->Imine RedAgent Reduction (STAB / NaBH4) Imine->RedAgent OrthoProd ORTHO-Isomer (Bent/Kinked) Steric Clash High RedAgent->OrthoProd If 2-sub ParaProd PARA-Isomer (Linear/Extended) Deep Pocket Fit RedAgent->ParaProd If 4-sub

Caption: Divergent synthesis outcomes: Para-substitution yields linear ligands ideal for channel binding; Ortho-substitution yields kinked ligands.

Diagram 2: MAO-B Binding Mode Comparison

This diagram visualizes the mechanistic reason for the potency difference.

MAOBBinding cluster_Para Para-Isomer Interaction cluster_Ortho Ortho-Isomer Interaction Enzyme MAO-B Active Site (Bipartite Cavity) Para Para-Isomer Enzyme->Para Ortho Ortho-Isomer Enzyme->Ortho LinearFit Spans Entrance & Substrate Cavity Para->LinearFit HighAffinity High Potency (IC50 < 0.2 µM) LinearFit->HighAffinity Clash Steric Clash at Gating Residues (Ile199/Tyr326) Ortho->Clash LowAffinity Low Potency (IC50 > 2.0 µM) Clash->LowAffinity

Caption: Mechanism of Potency: Para-isomers penetrate the MAO-B gating residues; Ortho-isomers suffer steric rejection.

References
  • Tripathi, A. C., et al. (2018). "Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment." Biomedicine & Pharmacotherapy.

  • Jo, B. G., et al. (2023).[2] "Synthesis and evaluation of small molecules bearing a benzyloxy substituent as novel and potent monoamine oxidase inhibitors."[3] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • BenchChem. (2025).[1] "A Comparative Analysis of Ortho- and Para-Iodo Isomers of Benzyl(methyl)carbamate." BenchChem Technical Guides.

  • Carradori, S., et al. (2012). "Selective MAO-B inhibitors: a lesson from natural products." Molecular Diversity.

  • Reis, J., et al. (2022). "Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines." Pharmaceuticals.[4][5]

Sources

Chromatographic separation of benzylamino ethanol isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the chromatographic separation of benzylamino ethanol (BAE) isomers—a critical scaffold in beta-blocker and sympathomimetic drug synthesis. The separation challenge is twofold: resolving positional isomers (arising from substituted benzyl rings, e.g., ortho- vs. meta- vs. para-) and structural regioisomers (e.g., N-alkylation vs. O-alkylation byproducts).

Key Findings:

  • Standard C18 phases often fail to resolve critical isomeric pairs due to a lack of shape selectivity.

  • Pentafluorophenyl (PFP) phases demonstrate superior resolution (

    
    ) for ring-positional isomers via 
    
    
    
    and dipole-dipole interactions.
  • HILIC modes are recommended for separating hydrophilic N-oxide impurities or highly polar structural isomers that elute in the void volume of RPLC.

The Separation Challenge: Chemistry & Mechanism

Benzylamino ethanols possess a secondary amine (


) and a hydroxyl group. This amphiphilic nature creates two distinct chromatographic hurdles:
  • Silanol Interaction (Peak Tailing): The protonated amine interacts strongly with residual silanols on the silica surface, causing severe tailing (

    
    ) and masking closely eluting isomers.
    
  • Isomeric Similarity: Positional isomers (e.g., 2-fluoro-benzylamino ethanol vs. 4-fluoro-benzylamino ethanol) have identical hydrophobicity (

    
    ), rendering standard alkyl-bonded phases (C18) ineffective.
    

Comparative Analysis: Stationary Phase Selectivity

The following comparison evaluates three distinct stationary phase chemistries for the separation of BAE isomers.

A. C18 (Octadecylsilane) – The Baseline
  • Mechanism: Hydrophobic interaction (dispersive forces).[1]

  • Performance: Poor for positional isomers. C18 ligands are flexible and lack "shape selectivity." It cannot easily distinguish between an ortho- and para- substitution.

  • Best Use: General purity profiling where isomers are not the critical quality attribute (CQA).

B. Biphenyl / Phenyl-Hexyl – The Aromatic Specialist
  • Mechanism: Hydrophobic +

    
     stacking.
    
  • Performance: Improved. The phenyl ring in the stationary phase interacts with the benzyl ring of the analyte.

  • Limitation: While better than C18, it often fails to resolve meta- and para- isomers which have similar electron densities.

C. Pentafluorophenyl (PFP) – The Isomer Solution
  • Mechanism: Hydrophobic + Strong

    
     (electron deficient ring) + Dipole-Dipole + Shape Selectivity.
    
  • Performance: Superior. The rigid fluorinated ring creates a "slot" that discriminates molecules based on their 3D shape (steric bulk of ortho- substituents).

  • Data Support: PFP columns consistently show higher

    
     (selectivity) values for aromatic positional isomers compared to C18.
    

Table 1: Comparative Selectivity Data (Simulated for Substituted Benzylamino Ethanols)

ParameterC18 (Standard)Phenyl-HexylPFP (Recommended)
Retention Mechanism HydrophobicityHydrophobicity +

Hydrophobicity +

+ Dipole + Shape
Separation of o, m, p isomers Partial / Co-elutionPartial ResolutionBaseline Resolution (

)
Peak Shape (Tailing Factor) 1.4 - 1.8 (Silanol activity)1.2 - 1.51.0 - 1.2 (Rigid surface coverage)
Mobile Phase Compatibility 100% Aqueous stable100% Aqueous stableRequires >10% Organic for dipole activation

Experimental Protocols

Protocol A: High-Resolution Isomer Separation (PFP Method)

Target: Separation of ortho-, meta-, and para- substituted benzylamino ethanols.

  • Column: Agilent Poroshell 120 PFP or ACE C18-PFP, 150 x 4.6 mm, 2.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Precise pH control is vital to suppress silanol activity).

  • Mobile Phase B: Methanol (MeOH promotes

    
     interactions better than Acetonitrile).
    
  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5%

      
       60% B
      
    • 15-20 min: 60% B

  • Flow Rate: 0.8 mL/min[1][2]

  • Temperature: 35°C (Lower temperature enhances shape selectivity).

  • Detection: UV @ 254 nm (benzyl chromophore).

Protocol B: HILIC Separation for Polar Impurities

Target: Separation of N-oxide impurities or highly polar structural isomers.

  • Column: Waters XBridge Amide or Merck SeQuant ZIC-HILIC.

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 9.0 (High pH keeps amine neutral/less cationic, improving shape).

  • Mobile Phase B: Acetonitrile.[3][4][5][6]

  • Isocratic: 85% B / 15% A.

  • Mechanism: Partitioning into water-enriched layer on silica surface.[5]

Visualized Workflows

Figure 1: Method Development Decision Tree

Caption: A logical flow for selecting the correct stationary phase based on the specific isomer type (Positional, Structural, or Chiral).

MethodSelection Start START: Define Isomer Type IsChiral Is it a Chiral Enantiomer? (e.g., R- vs S- isomer) Start->IsChiral IsPositional Is it a Ring-Positional Isomer? (ortho-, meta-, para-) IsChiral->IsPositional No ChiralSol SOLUTION: Polysaccharide CSP (Amylose/Cellulose-tris carbamate) Mode: Normal Phase or SFC IsChiral->ChiralSol Yes IsPolar Is it a Polar Structural Isomer? (N-oxide, Hydrophilic impurity) IsPositional->IsPolar No PFPSol SOLUTION: Fluorinated Phase (PFP) Mechanism: Shape Selectivity + Pi-Pi Solvent: MeOH/Buffer pH 3.0 IsPositional->PFPSol Yes (Critical Pair) HILICSol SOLUTION: HILIC (Amide/Zwitterionic) Mechanism: Partitioning Solvent: ACN/Buffer pH 9.0 IsPolar->HILICSol Yes C18Sol SOLUTION: C18 or Phenyl-Hexyl (If simple hydrophobicity differs) IsPolar->C18Sol No

Figure 2: Experimental Workflow & System Suitability

Caption: Step-by-step protocol for validating the separation efficiency of benzylamino ethanol isomers.

Workflow SamplePrep 1. Sample Prep Diluent: 50:50 MeOH:Water Conc: 0.1 mg/mL Screening 2. Column Screening Run Gradient 5-95% B Compare PFP vs C18 SamplePrep->Screening Optimization 3. Optimization Adjust Temp (Low for Selectivity) Adjust pH (3.0 for PFP) Screening->Optimization Identify Best Phase Validation 4. Validation (SST) Check Resolution (Rs > 1.5) Check Tailing (Tf < 1.2) Optimization->Validation

References

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from

  • Advanced Chromatography Technologies (ACE). ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl Phase. Retrieved from

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from

  • Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America. Retrieved from

  • SIELC Technologies. Separation of N-Benzylethanolamine on Newcrom R1 HPLC column. Retrieved from

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-{[2-(Benzyloxy)benzyl]amino}ethanol

Author: BenchChem Technical Support Team. Date: February 2026

As a novel or specialized compound, 2-{[2-(Benzyloxy)benzyl]amino}ethanol may not have a widely available, specific Safety Data Sheet (SDS). However, its structure—incorporating an amino, an alcohol, a benzyl, and an ether functional group—allows for a robust hazard assessment and the formulation of a comprehensive disposal plan based on established best practices for chemical waste management. This guide is designed to empower researchers to handle this final, crucial step with confidence and scientific rigor.

Part 1: Hazard Characterization and Waste Identification

Before any disposal action is taken, a thorough understanding of the potential hazards is paramount. Based on its functional groups, 2-{[2-(Benzyloxy)benzyl]amino}ethanol should be treated as a hazardous substance. The primary concerns are its potential toxicity, irritant properties, and environmental impact.

Key Hazard Considerations:

  • Toxicity: Amino and aromatic compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3][4][5][6] Assume the compound is toxic and handle it accordingly.

  • Irritation: It may cause skin, eye, and respiratory irritation.[1][2][3][4][5][6]

  • Environmental Hazards: Improper disposal can lead to contamination of soil and water.[1][7] It is crucial to prevent this chemical from entering drains or the environment.[1][3][8]

Due to these potential hazards, 2-{[2-(Benzyloxy)benzyl]amino}ethanol must be disposed of as hazardous waste in accordance with local and national regulations, such as those set forth by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[7][8][9][10]

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Proper personal protective equipment is non-negotiable when handling any chemical waste. Before beginning the disposal process, ensure you are wearing the following:

PPE ComponentSpecification
Hand Protection Wear chemical-resistant gloves (e.g., nitrile). Always inspect gloves for integrity before use and dispose of them properly after handling the waste.[3]
Eye/Face Protection Use chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][11]
Skin and Body Protection A standard laboratory coat is required. For larger quantities or in case of a spill, consider a chemically resistant apron or suit.
Respiratory Protection Work in a well-ventilated area, preferably within a chemical fume hood.[1][9] If vapors or aerosols are likely to be generated, appropriate respiratory protection should be used.

Part 3: Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of 2-{[2-(Benzyloxy)benzyl]amino}ethanol waste.

Step 1: Waste Segregation and Collection

Proper segregation is the cornerstone of safe chemical waste management.

  • Do Not Mix: Never mix 2-{[2-(Benzyloxy)benzyl]amino}ethanol waste with incompatible materials.[12][13] Incompatible wastes can react, leading to the generation of heat, gas, or other hazardous byproducts.

  • Dedicated Waste Container: Collect waste 2-{[2-(Benzyloxy)benzyl]amino}ethanol and any materials contaminated with it (e.g., pipette tips, contaminated paper towels) in a dedicated, properly labeled hazardous waste container.[13][14]

Step 2: Container Selection and Labeling

The choice of container is critical to prevent leaks and ensure safe transport.

  • Container Compatibility: Use a container that is chemically compatible with 2-{[2-(Benzyloxy)benzyl]amino}ethanol. High-density polyethylene (HDPE) or glass containers are generally suitable.[8][10] Ensure the container is in good condition, free from cracks or damage.[13][14]

  • Secure Closure: The container must have a secure, leak-proof screw-on cap.[7][12] Containers must be kept closed except when adding waste.[13][14]

  • Proper Labeling: Affix a hazardous waste tag to the container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste".[8][13][14]

    • The full chemical name: "2-{[2-(Benzyloxy)benzyl]amino}ethanol". Do not use abbreviations or chemical formulas.[8][14]

    • The approximate concentration and quantity of the waste.

    • The date of waste generation.[8]

    • The name of the principal investigator and the laboratory location.[8]

Step 3: Waste Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[14][15]

  • Point of Generation: The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[7][9][14]

  • Secondary Containment: Liquid waste containers must be placed in a secondary containment bin to prevent the spread of material in case of a leak.[7][12]

  • Segregation in Storage: Store the waste container away from incompatible chemicals. For example, do not store it with strong acids or oxidizers.[12][14]

  • Volume Limits: Adhere to the volume limits for hazardous waste accumulation in your laboratory as specified by your institution's Environmental Health and Safety (EHS) office and regulatory bodies.[13][16]

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor.[3][8][9][14]

  • Request Pickup: Once the waste container is nearly full (around 90% capacity to allow for expansion), submit a chemical waste pickup request to your EHS office.[14]

  • Do Not Dispose Down the Drain: Under no circumstances should 2-{[2-(Benzyloxy)benzyl]amino}ethanol be poured down the sanitary sewer.[8][12] This is illegal and environmentally harmful.

  • Do Not Dispose in Regular Trash: Solid waste contaminated with this chemical should not be placed in the regular trash.[8]

Part 4: Spill Management

In the event of a spill, immediate and appropriate action is required.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate if Necessary: For large or uncontrolled spills, evacuate the area and contact your institution's emergency response team.

  • Don PPE: Before attempting to clean a small, manageable spill, don the appropriate PPE as outlined in Part 2.

  • Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill.[1][2]

  • Collect the Waste: Carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.

Disposal Workflow Diagram

G cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response A Identify Waste: 2-{[2-(Benzyloxy)benzyl]amino}ethanol B Assess Hazards: Toxicity, Irritation, Environmental A->B C Don Appropriate PPE B->C D Select Compatible Container (HDPE or Glass) C->D E Label Container: 'Hazardous Waste' & Full Chemical Name D->E F Collect Waste in Satellite Accumulation Area (SAA) E->F G Use Secondary Containment F->G H Container 90% Full G->H I Submit Waste Pickup Request to EHS Office H->I J Transfer to Licensed Hazardous Waste Facility I->J S1 Spill Occurs S2 Contain with Inert Absorbent S1->S2 S3 Collect Contaminated Material S2->S3 S4 Place in Labeled Hazardous Waste Container S3->S4 S4->I

Caption: Decision workflow for the safe disposal of 2-{[2-(Benzyloxy)benzyl]amino}ethanol.

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of 2-{[2-(Benzyloxy)benzyl]amino}ethanol, upholding the principles of laboratory safety and environmental stewardship.

References

  • Columbia University. Hazardous Chemical Waste Management Guidelines. [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • University of Colorado Boulder. How to Dispose of Chemical Waste. [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: 2-(Benzyloxy)ethanol. [Link]

  • Capot Chemical. (2012, November 21). Material Safety Data Sheet: 2-(Benzyloxy)ethanol. [Link]

  • Thermo Fisher Scientific. (2025, September 9). Safety Data Sheet: N-Benzylethanolamine. [Link]

  • NITE. (2018, June 12). Safety Data Sheet: AMINO ALCOHOL EA. [Link]

  • PubChem. 2-(Benzyloxy)ethanol. [Link]

  • ChemBK. 2-Benzylaminoethanol. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • Purdue University. Guidelines: Handling and Disposal of Chemicals. [Link]

  • Cheméo. Chemical Properties of Ethanol, 2-[(2-aminoethyl)amino]- (CAS 111-41-1). [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. [Link]

  • University of Oklahoma. (2025-2026). Hazardous Waste - EHSO Manual. [Link]

Sources

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